Diplacone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+ |
InChI Key |
XCYSQFHYFNWYFP-VIZOYTHASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Synonyms |
diplacone |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Diplacone: A Technical Guide for Researchers
An In-depth Exploration of the Botanical Sources, Isolation Methodologies, and Associated Signaling Pathways of a Promising Bioactive Flavanone.
Executive Summary
Diplacone, a C-geranylated flavanone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origins and the quantitative yields reported in the literature. Furthermore, this document outlines a representative experimental protocol for the extraction and isolation of this compound, offering researchers a foundational methodology. Finally, we delve into the molecular mechanisms of this compound's bioactivity, presenting diagrams of its inhibitory effects on the NF-κB signaling pathway and its induction of ferroptosis via a mitochondrial-dependent cascade. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this potent natural compound.
Natural Sources of this compound
This compound has been predominantly isolated from two plant genera: Paulownia and Macaranga. The primary sources identified in peer-reviewed literature are the fruits and flowers of Paulownia tomentosa and the leaves of Macaranga tanarius.
Quantitative Analysis of this compound Content
The concentration of this compound can vary depending on the plant part, geographical location, and extraction method. The following table summarizes the available quantitative data for this compound from its primary natural sources.
| Plant Species | Plant Part | Extraction Solvent | This compound Yield | Reference |
| Paulownia tomentosa | Fruits | Methanol | 15.3% of dry extract | [1] |
| Paulownia tomentosa | Immature Fruits | Ethanol | Not explicitly quantified for this compound alone, but present in fractions | [2][3] |
| Macaranga tanarius | Fallen Leaves | Not specified | Qualitatively identified as a constituent | [4] |
| Macaranga tanarius | Glandular Trichomes of Fruit | Not specified | Present among other propolins | [5] |
Experimental Protocols: Extraction and Isolation of this compound
The following is a representative methodology for the extraction and isolation of this compound from Paulownia tomentosa fruits, synthesized from various published studies. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and starting material.
Materials and Equipment
-
Dried and powdered Paulownia tomentosa fruits
-
Ethanol (95% or absolute)
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
Chloroform
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Rotary evaporator
-
Standard laboratory glassware
Extraction Procedure
-
Maceration: The dried and powdered fruits of Paulownia tomentosa are macerated in ethanol at room temperature for a period of 24-72 hours. The process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Fraction Selection: The this compound-containing fractions, typically the chloroform and ethyl acetate fractions, are identified through preliminary analysis such as Thin Layer Chromatography (TLC) or analytical HPLC.
Isolation and Purification
-
Silica Gel Column Chromatography: The selected fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Sub-fractionation: Fractions from the column are collected and monitored by TLC. Those containing this compound are pooled and concentrated.
-
Preparative HPLC: Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC) to yield highly pure this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. The following sections detail its involvement in inflammation and cancer cell death.
Inhibition of the NF-κB Signaling Pathway
This compound, as a member of the chalcone and flavanone class of compounds, is reported to exhibit anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Plant Phenolics from Paulownia tomentosa and Morus alba as Novel PPARγ Partial Agonists and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antioxidant Activity of the Fruit of Macaranga tanarius, the Plant Origin of Taiwanese Green Propolis | MDPI [mdpi.com]
The Crossroads of Terpenoid and Phenylpropanoid Metabolism: A Technical Guide to the Biosynthesis of C-geranylated Flavanones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biosynthesis of C-geranylated flavanones, a unique class of specialized plant metabolites with significant therapeutic potential. By merging the well-established flavonoid pathway with the isoprenoid pathway, plants generate these hybrid molecules with enhanced biological activities. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for key analytical techniques, and quantitative data on known C-geranylated flavanones.
The Biosynthetic Pathway: From Primary Metabolism to Bioactive Compounds
The biosynthesis of C-geranylated flavanones is a multi-step process that begins with precursors from primary metabolism. The core flavanone structure is synthesized via the phenylpropanoid pathway, while the C10-isoprenoid geranyl moiety is derived from the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.
The Phenylpropanoid Pathway: Assembling the Flavanone Scaffold
The formation of the flavanone skeleton is a well-characterized pathway involving a series of enzymatic reactions.[1][2] Phenylalanine, an aromatic amino acid, serves as the initial precursor.
The key enzymatic steps leading to the formation of a central flavanone intermediate, naringenin, are:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, the precursor for a wide array of flavonoids.
Different flavanones, such as eriodictyol and pinocembrin, are synthesized from variations in the starter molecule or subsequent modifications to the naringenin core.
The Isoprenoid Pathway: Generation of the Geranyl Donor
The C10 geranyl group is supplied in the form of geranyl diphosphate (GPP). GPP is synthesized in the plastids or cytosol from the C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The Key C-Geranylation Step: A Putative Flavanone C-Geranyltransferase
The crucial step in the formation of C-geranylated flavanones is the electrophilic substitution of a geranyl group onto the aromatic ring of a flavanone. This reaction is catalyzed by a specific class of prenyltransferases, likely a membrane-bound flavanone C-geranyltransferase . While specific flavanone C-geranyltransferases have not yet been fully characterized from plants known to produce these compounds, such as Paulownia and Broussonetia, their existence is inferred from the presence of C-geranylated flavanones in these species.[3][4][5]
Based on the characterization of other flavonoid prenyltransferases, such as the flavanone-specific C-dimethylallyltransferase from Sophora flavescens (SfN8DT-1), the C-geranylation reaction is proposed to proceed as follows:
-
Substrates: A flavanone (e.g., naringenin) and geranyl diphosphate (GPP).
-
Enzyme: A putative membrane-bound flavanone C-geranyltransferase.
-
Product: A C-geranylated flavanone (e.g., 6-geranylnaringenin or 8-geranylnaringenin).
The regioselectivity of the geranylation (attachment to the C6 or C8 position of the A-ring) is determined by the specific enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the study of C-geranylated flavanone biosynthesis.
Heterologous Expression and Purification of a Putative Flavanone C-Geranyltransferase
The characterization of a putative flavanone C-geranyltransferase requires its production in a heterologous system, as these enzymes are often low in abundance in their native plant tissues.
Protocol for Heterologous Expression in Saccharomyces cerevisiae and Microsome Preparation:
-
Gene Synthesis and Cloning: The coding sequence of the putative geranyltransferase gene is synthesized with codon optimization for S. cerevisiae and cloned into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Yeast Culture and Protein Expression:
-
Grow a starter culture of the transformed yeast in synthetic complete medium lacking uracil (SC-Ura) with 2% glucose at 30°C overnight.
-
Inoculate a larger volume of SC-Ura with 2% glucose with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by transferring the cells to SC-Ura containing 2% galactose and continue to grow at 20-30°C for 24-48 hours.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
-
Lyse the cells using glass beads and vigorous vortexing.
-
Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C.
-
Enzyme Assay for Flavanone C-Geranyltransferase Activity
This assay is designed to determine the activity and substrate specificity of the heterologously expressed enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
100 µM flavanone substrate (e.g., naringenin, dissolved in DMSO)
-
50 µM geranyl diphosphate (GPP)
-
50-100 µg of microsomal protein
-
Bring the final volume to 100 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 1 M HCl. Extract the products twice with 200 µL of ethyl acetate.
-
Sample Preparation for Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen and redissolve the residue in 50 µL of methanol for HPLC-MS analysis.
Quantitative Analysis of C-Geranylated Flavanones by HPLC-MS/MS
This method allows for the sensitive and specific quantification of C-geranylated flavanones in plant extracts or enzyme assay products.
Protocol:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion ([M-H]⁻) and product ions for each C-geranylated flavanone standard. For example, for 6-geranylnaringenin (MW = 408.5), the precursor ion would be m/z 407, and product ions would be generated by fragmentation of the geranyl chain and the flavanone core.
-
-
Quantification: Create a calibration curve using authentic standards of the C-geranylated flavanones of interest. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
Quantitative Data on C-Geranylated Flavanones
A variety of C-geranylated flavanones have been isolated from different plant species, particularly from the genus Paulownia. These compounds exhibit a range of biological activities.
| Compound Name | Plant Source | Reported Biological Activity | Reference |
| Diplacone | Paulownia tomentosa | Cytotoxic, antibacterial, antiradical | [3] |
| 3'-O-methyldiplacol | Paulownia coreana | Inhibitory effect on nitric oxide production | [4] |
| Tomentothis compound L | Paulownia tomentosa | Anti-inflammatory (TNF-α inhibition) | [3] |
| Paucatalinone A | Paulownia catalpifolia | Anti-proliferative activity on lung cancer cells | [3] |
| Fortunone F | Paulownia fortunei | Anti-proliferative effects on cancer cell lines | [6] |
Visualizing the Biosynthetic and Experimental Pathways
Biosynthesis Pathway of C-Geranylated Flavanones
Caption: Biosynthesis pathway of C-geranylated flavanones.
Experimental Workflow for Enzyme Characterization
Caption: Experimental workflow for enzyme characterization.
Logical Relationship of Key Components in Biosynthesis
Caption: Logical relationship of key biosynthetic components.
Conclusion and Future Perspectives
The biosynthesis of C-geranylated flavanones represents a fascinating example of the metabolic diversification in plants, leading to the generation of compounds with promising pharmacological activities. While the general pathway is understood, the definitive identification and characterization of the specific flavanone C-geranyltransferases remain a key area for future research. The elucidation of these enzymes will not only complete our understanding of this biosynthetic pathway but also provide powerful biocatalytic tools for the sustainable production of these valuable natural products for pharmaceutical and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit this exciting area of plant biochemistry and drug discovery.
References
- 1. Transcriptome Sequencing of Broussonetia papyrifera Leaves Reveals Key Genes Involved in Flavonoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New cyclic C-geranylflavanones isolated from Paulownia fortunei fruits with their anti-proliferative effects on three cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Diplacone Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplacone is a naturally occurring C-geranylated flavanone found in plants such as Paulownia tomentosa and has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, and antimicrobial agent. The therapeutic promise of this compound lies in its ability to modulate multiple cellular signaling pathways and interact with a variety of protein targets.
This technical guide provides an in-depth overview of the in silico approaches used to predict the molecular targets of this compound. By leveraging computational methods, researchers can gain insights into its mechanism of action, identify potential therapeutic applications, and accelerate the drug discovery and development process. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Predicted Protein Targets of this compound: Quantitative Insights
In silico studies, particularly molecular docking, have been employed to predict the binding affinity of this compound with various protein targets. These computational predictions provide a quantitative measure of the potential interaction between this compound and its biological targets, often expressed as a docking score or binding energy in kcal/mol. A more negative score typically indicates a more favorable binding interaction.
| Target Protein | Target Class | Predicted Binding Affinity (kcal/mol) | In Silico Method | Potential Therapeutic Area |
| Acetylcholinesterase (AChE) | Hydrolase | -11.49 (Glide Score) | Molecular Docking | Neurodegenerative Diseases |
| Cyclooxygenase-1 (COX-1) | Oxidoreductase | Data suggests interaction | Molecular Docking | Inflammation |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data suggests interaction | Molecular Docking | Inflammation, Cancer |
| 5-Lipoxygenase (5-LOX) | Oxidoreductase | Data suggests interaction | Molecular Docking | Inflammation |
It is important to note that while docking studies have been performed for this compound with COX-1, COX-2, and 5-LOX, specific quantitative binding affinity scores were not detailed in the readily available literature. The interaction is inferred from a study on natural geranylated flavonoids.[1]
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer, and oxidative stress.
Anti-inflammatory Signaling
This compound has been shown to possess significant anti-inflammatory properties.[1] Its proposed mechanism of action involves the modulation of key inflammatory mediators and signaling pathways. In silico and in vitro studies suggest that this compound may target proteins such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial enzymes in the inflammatory cascade.[1] Furthermore, this compound is known to down-regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). It also up-regulates the anti-inflammatory zinc-finger protein 36 (ZFP36), which promotes the degradation of pro-inflammatory mRNA. The inhibition of the NF-κB signaling pathway is another potential mechanism contributing to its anti-inflammatory effects.
Anticancer Mechanisms: Induction of Ferroptosis
Recent studies have elucidated a novel anticancer mechanism of this compound involving the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound treatment has been shown to trigger mitochondrial Ca2+ influx and opening of the mitochondrial permeability transition pore. This leads to the depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.
Experimental Protocols for In Silico Target Prediction
The prediction of this compound's protein targets involves a multi-step computational workflow. The following is a generalized protocol based on common practices in the field.
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound is generated and optimized using software like ChemDraw or Avogadro.
-
The 3D crystal structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure. Hydrogens are added, and charges are assigned to the atoms.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock, Vina, or Glide (Schrödinger). The software samples a large number of possible conformations and orientations of the ligand within the protein's active site.
-
-
Scoring and Analysis:
-
The docking poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.
-
The interactions between this compound and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.
-
-
Molecular Dynamics (MD) Simulation (Optional Validation):
-
To assess the stability of the predicted this compound-protein complex, MD simulations can be performed. This technique simulates the movement of atoms in the complex over time, providing insights into the dynamics and stability of the interaction.
-
Conclusion and Future Directions
In silico prediction methods are powerful tools for elucidating the molecular targets of natural products like this compound. The available computational data, primarily from molecular docking studies, suggests that this compound can interact with a range of proteins involved in inflammation and neurodegenerative processes. The identification of its role in inducing ferroptosis opens up new avenues for its potential application in cancer therapy.
However, the current body of in silico research on this compound is not yet comprehensive. There is a clear need for more extensive computational studies to:
-
Expand the Target Scope: Perform large-scale virtual screening of this compound against a wide array of protein targets implicated in its known biological activities, particularly in cancer and inflammation.
-
Generate Quantitative Data: Conduct molecular docking and binding free energy calculations to obtain quantitative predictions of binding affinities for key targets such as TNF-α, NF-κB, and various kinases.
-
Integrate with Experimental Data: Combine in silico predictions with in vitro and in vivo experimental validation to confirm the predicted targets and elucidate the functional consequences of this compound binding.
By pursuing these future directions, the scientific community can build a more complete picture of this compound's mechanism of action, paving the way for its development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Antioxidant Potential of Diplacone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diplacone, a geranylated flavonoid predominantly isolated from sources like Paulownia tomentosa, has emerged as a compound of significant interest due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects.[1][2] This technical guide provides a comprehensive exploration of its antioxidant potential, consolidating data from various studies. This compound exhibits a dual mechanism of action, functioning as both a direct scavenger of free radicals and an indirect modulator of cellular antioxidant defense systems. While its direct radical scavenging activity is moderate, its ability to enhance the expression of crucial antioxidant enzymes through the activation of the Nrf2 signaling pathway underscores its potential as a therapeutic agent against oxidative stress-related pathologies.[3][4] This document details the experimental protocols used to evaluate its efficacy, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.
Direct Antioxidant Activity of this compound
This compound's capacity to directly neutralize free radicals has been evaluated using standard chemical assays. These assays measure the compound's ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). Studies suggest that while this compound does possess direct scavenging capabilities, it is comparatively less potent than other phenolic compounds like acteoside in these cell-free assays.[3][4] The primary mechanisms for such flavonoid-based antioxidant action include electron transfer (ET) and hydrogen atom transfer (HAT).[5]
Quantitative Data Summary: Direct Antioxidant Assays
The following table summarizes the available quantitative data on this compound's direct antioxidant activity.
| Assay Type | Target Radical | Metric | Result for this compound | Reference Compound | Result for Reference | Source |
| DPPH | 1,1-diphenyl-2-picrylhydrazyl | IC₅₀ | Data not specified, described as less active than acteoside. | Acteoside | Data not specified | [3][4] |
| Plasmid DNA Protection | Hydroxyl Radical (from Fenton reaction) | Protective Effect | Demonstrated protection against oxidative DNA damage. | N/A | N/A | [4] |
Experimental Protocols: Direct Antioxidant Assays
This assay is based on the reduction of the stable DPPH free radical, which is deep violet in solution, to the pale yellow hydrazine by an antioxidant compound.[6] The change in absorbance is measured spectrophotometrically to quantify the scavenging activity.
Protocol:
-
Preparation of DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[6][7]
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: Add a specific volume of the this compound sample solutions to the DPPH working solution. A control is prepared using the solvent instead of the antioxidant solution.[6][8]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 20-30 minutes.[6][8]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9] The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[6][8]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS•+: Prepare the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][10]
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[7][11]
-
Sample Preparation: Prepare a dilution series of this compound in a suitable solvent.
-
Reaction: Add a small volume of the this compound sample to a larger volume of the ABTS•+ working solution.[7]
-
Incubation: Incubate the mixture for a specified time (e.g., 5-6 minutes) at room temperature.[11]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[11][12]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualized Experimental Workflows
References
- 1. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition | MDPI [mdpi.com]
- 2. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijcea.org [ijcea.org]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. japer.in [japer.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Diplacone: A Phytochemical Prospect in Traditional and Modern Medicine
A Technical Guide on the Ethnobotanical Roles, Pharmacological Activity, and Mechanisms of Action of a Promising Geranylated Flavanone
Abstract
Diplacone is a C-geranylated flavanone found in various medicinal plants and propolis, traditionally used to treat inflammatory and infectious diseases. This technical guide provides a comprehensive overview of its ethnobotanical origins, key pharmacological activities, and elucidated mechanisms of action, tailored for researchers and drug development professionals. Quantitative data from anti-inflammatory, antioxidant, and cytotoxic studies are summarized, and detailed experimental protocols for its isolation and bioactivity assessment are provided. Furthermore, this guide visualizes this compound's impact on critical cellular signaling pathways, such as NF-κB and ferroptosis, through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction and Traditional Context
This compound, a naturally occurring geranylated flavanone, has been isolated from several botanical sources known for their use in traditional medicine. Primarily sourced from plants like Paulownia tomentosa (Empress Tree) and various Macaranga species, as well as certain types of propolis, this compound is implicated in the therapeutic effects of traditional remedies.[1][2]
In traditional Chinese medicine, parts of Paulownia tomentosa, including the bark, leaves, and fruit, have been used for centuries to treat ailments such as bronchitis, tonsillitis, asthma, and other inflammatory and infectious conditions.[1][3][4] Similarly, Macaranga tanarius is used in folk medicine across Southeast Asia and Taiwan to treat conditions like dysentery, hemoptysis, and to cover wounds to prevent inflammation.[2][5][6] The presence of this compound in these plants suggests it is a significant contributor to their observed pharmacological properties. Modern scientific inquiry has sought to validate these traditional uses by investigating the specific biological activities of this compound.
Pharmacological Activities of this compound
Scientific investigations have revealed that this compound possesses a range of biological activities, with its anti-inflammatory, antioxidant, and anticancer properties being the most prominent. These activities are substantiated by quantitative in vitro and in vivo data.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory mediators. It has been shown to down-regulate the mRNA expression of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), in macrophage cell lines stimulated by lipopolysaccharide (LPS).[3][7] Concurrently, it upregulates the anti-inflammatory Zinc Finger Protein 36 (ZFP36), which promotes the degradation of cytokine mRNA.[3][7] Studies also indicate that this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Anticancer and Cytotoxic Activity
This compound exhibits potent cytotoxic effects against various human cancer cell lines. This activity is often attributed to its ability to induce apoptosis and, more recently, a form of iron-dependent cell death known as ferroptosis.[1][8] Its efficacy has been quantified in several cancer models, highlighting its potential as a template for novel anticancer agents.
Antioxidant Activity
As a flavonoid, this compound possesses strong antioxidant capabilities.[9] It can exert its effects directly by scavenging free radicals and indirectly by positively influencing the expression and activity of endogenous antioxidant enzymes like catalase.[4] While its antioxidant properties are well-established qualitatively, specific quantitative data from standardized assays such as DPPH or ABTS are not extensively reported in the currently available literature.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data reported for this compound's biological activities, providing a basis for comparison and further investigation.
| Biological Activity | Cell Line / Model | Metric | Value | Reference(s) |
| Anticancer | A549 (Human Lung Carcinoma) | IC₅₀ (24h) | 10.6 µM | [10] |
| A549 (Human Lung Carcinoma) | IC₅₀ (48h) | 7.9 µM | [10] | |
| A2780 (Human Ovarian Cancer) | IC₅₀ | ~0.4 - 1.2 µM (as Cu complex) | [5] | |
| A549 (Human Lung Carcinoma) | IC₅₀ | ~2 µM (as Cu complex) | [5] | |
| HOS (Human Osteosarcoma) | IC₅₀ | ~3 µM (as Cu complex) | [5] | |
| Anti-inflammatory | THP-1 Macrophages | Effective Conc. | 10 µM | [7] |
| J774.A1 Macrophages | Effective Conc. | 1.25 µM | [7] | |
| RAW264.7 Macrophages | IC₅₀ (NO Production) | 1.48 - 16.66 µM | [7] | |
| Antioxidant | THP-1 Cells | Effective Conc. | 2.5 µM | [4][9] |
Note: IC₅₀ values for copper (Cu) complexes represent the activity of this compound within a coordination complex, which can enhance its biological effects.
Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects by intervening in critical cellular signaling pathways. The following sections and diagrams illustrate its mechanisms in inflammation and cancer.
Inhibition of the NF-κB Inflammatory Pathway
In inflammatory conditions, stimuli like LPS activate the IKK complex, which leads to the degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α and MCP-1. This compound has been shown to inhibit this pathway, preventing IκB-α degradation and subsequently blocking the expression of these inflammatory cytokines.[7]
References
- 1. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antioxidant Activity of the Fruit of Macaranga tanarius, the Plant Origin of Taiwanese Green Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of stem bark of Paulownia tomentosa Steud. in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and LPS-induced murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binunga / Macaranga tanarius.: Philippine Alternative Medicine / Herbal Medicine / StuartXchange [stuartxchange.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Potential of Paulownia Leaves and Flowers for Nutrition, Health Care and Animal Feeding – Kosmos Publishers [kosmospublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
A Comprehensive Guide to the Physicochemical Characterization of Diplacone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplacone (DP) is a naturally occurring C-geranylated flavanone, a class of polyphenolic compounds known for their diverse biological activities.[1] It is primarily isolated from plants such as Paulownia tomentosa[1][2], Macaranga tanarius, and Mimulus clevelandii.[1] Exhibiting a range of promising pharmacological properties including anti-inflammatory, antioxidant, cytoprotective, antibacterial, and anticancer effects, this compound has garnered significant interest within the scientific and drug development communities.[1][2] Its potential therapeutic applications span chronic inflammatory diseases, various cancers, and neurodegenerative conditions like Alzheimer's disease.[2]
This technical guide provides a detailed overview of the physicochemical properties of this compound, outlines standard experimental protocols for its isolation and characterization, and visualizes its key signaling pathways. The information presented is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural compound.
Physicochemical Properties
This compound's structure, featuring a flavanone core with a geranyl substituent, contributes to its characteristic lipophilicity and low solubility in water.[1] A summary of its key chemical and physical properties is presented below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [3] |
| Synonyms | Nymphaeol A, 6-geranyl-3',4',5,7-tetrahydroxyflavanone | [3][4] |
| CAS Number | 73676-38-7 | [2][3][4] |
| Molecular Formula | C₂₅H₂₈O₆ | [2][3][4] |
| Molecular Weight | 424.49 g/mol | [2][3] |
| Monoisotopic Mass | 424.188588622 Da | |
| Water Solubility | 0.0057 g/L (Predicted) | |
| logP (Octanol-Water) | 4.51 - 6.05 (Predicted) | [4] |
| pKa (Strongest Acidic) | 7.78 (Predicted) | |
| Polar Surface Area | 107.22 Ų (Predicted) | |
| Hydrogen Bond Donors | 4 (Predicted) | |
| Hydrogen Bond Acceptors | 6 (Predicted) | |
| Rotatable Bond Count | 6 (Predicted) |
Experimental Protocols for Characterization
The characterization of this compound involves a multi-step process beginning with extraction from its natural source, followed by purification and structural elucidation using various analytical techniques.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., unripe fruits of Paulownia tomentosa) is subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.
-
Fractionation: The crude extract is then fractionated using column chromatography with a silica gel stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) is employed to separate compounds based on their polarity.
-
Purification: Fractions containing this compound, identified by techniques like Thin-Layer Chromatography (TLC), are pooled. Final purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield highly pure this compound.[5][6]
Spectroscopic and Spectrometric Analysis
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and elemental formula.
-
Methodology: High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used. The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high accuracy, allowing for the determination of the exact mass and, subsequently, the molecular formula (C₂₅H₂₈O₆).[7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, providing further structural clues.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure, including the carbon-hydrogen framework and connectivity.
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR provides information on the number, environment, and coupling of protons. The characteristic signals for the vinylic protons of the geranyl group and the aromatic protons of the flavanone core are observed.[9] ¹³C NMR identifies all unique carbon atoms in the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the complete connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the principal functional groups present in the molecule.
-
Methodology: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Key characteristic absorption bands for this compound include those for hydroxyl (-OH) groups, a carbonyl (C=O) group of the flavanone ring, aromatic C=C bonds, and C-O ether linkages.[9]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To analyze the electronic transitions within the molecule's chromophore system.
-
Methodology: The UV-Vis spectrum of this compound is measured in a solvent like ethanol or methanol. The flavanone structure typically exhibits two major absorption bands, which are useful for initial identification and quantification via the Beer-Lambert law.[9][10][11]
-
Biological Activity and Signaling Pathways
This compound's therapeutic potential is linked to its ability to modulate specific cellular signaling pathways. Its roles in inducing cancer cell death via ferroptosis and in exerting anti-inflammatory effects are particularly noteworthy.
Induction of Ferroptosis in Cancer Cells
This compound has been shown to induce ferroptosis, an iron-dependent form of regulated cell death, in human lung cancer cells.[12][13] This process is distinct from apoptosis and involves the accumulation of lipid peroxides. The mechanism is initiated by an increase in mitochondrial calcium, leading to heightened reactive oxygen species (ROS) production.[2][13]
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] In macrophage cell models, it down-regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][15]
Conclusion
This compound is a C-geranylated flavanone with well-defined physicochemical properties and significant therapeutic potential. Its characterization relies on a standard suite of chromatographic and spectroscopic techniques that confirm its molecular structure and purity. The elucidation of its mechanisms of action, particularly in inducing ferroptosis in cancer cells and inhibiting key inflammatory pathways, positions this compound as a compelling candidate for further investigation and development in the fields of oncology and inflammatory diseases. This guide provides the foundational knowledge required for researchers to advance the study of this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. This compound | CAS#:73676-38-7 | Chemsrc [chemsrc.com]
- 5. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 6. Chromatography Conditions Development by Design of Experiments for the Chemotype Differentiation of Four Bauhinia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. determination-of-flavone-flavonol-and-flavanone-aglycones-by-negative-ion-liquid-chromatography-electrospray-ion-trap-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Diplacone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplacone is a naturally occurring C-geranylated flavanone found in various plant species, including Paulownia tomentosa and Macaranga tanarius.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[2] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1).[3] Furthermore, recent findings indicate that this compound can induce ferroptosis-mediated cell death in cancer cells through mechanisms involving mitochondrial Ca2+ influx.[4] These properties make this compound a promising candidate for further investigation and development in the pharmaceutical and biotechnology sectors.
This document provides a detailed protocol for the extraction and purification of this compound from plant materials, designed to yield a high-purity compound suitable for research and drug development applications.
Experimental Protocols
1. Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material, such as the fruits of Paulownia tomentosa or the leaves of Macaranga tanarius.
Materials:
-
Dried and powdered plant material (e.g., Paulownia tomentosa fruits)
-
Methanol (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Distilled water
-
Rotary evaporator
-
Filter paper and funnel
-
Extraction thimble
-
Soxhlet apparatus (optional, for continuous extraction)
-
Large glass beakers and flasks
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered plant material.
-
Place the powder in a large Erlenmeyer flask and add 1 L of methanol.
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
-
Filtration:
-
Filter the methanol extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.
-
Collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine the methanol filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid extraction with n-hexane (3 x 300 mL) to remove nonpolar compounds like fats and waxes. Discard the hexane layer.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 400 mL). This compound, being a moderately polar flavonoid, will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried solution and concentrate it to dryness using a rotary evaporator to obtain the crude this compound-rich extract.
-
2. Purification of this compound by Column Chromatography
This protocol describes the purification of the crude extract to isolate this compound using silica gel column chromatography.
Materials:
-
Crude this compound-rich extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound-rich extract in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example:
-
Hexane:Ethyl Acetate (95:5) - 2 column volumes
-
Hexane:Ethyl Acetate (90:10) - 2 column volumes
-
Hexane:Ethyl Acetate (85:15) - 5 column volumes (this compound is expected to elute in this range)
-
Hexane:Ethyl Acetate (80:20) - 3 column volumes
-
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of 10-20 mL.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under a UV lamp (at 254 nm and 365 nm).
-
Fractions containing a single spot corresponding to the Rf value of this compound should be combined.
-
-
Isolation of Pure this compound:
-
Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain purified this compound.
-
The purity of the isolated compound should be confirmed by spectroscopic methods such as NMR (1H, 13C), Mass Spectrometry, and HPLC.
-
Data Presentation
The following tables provide a hypothetical summary of quantitative data that could be obtained during the extraction and purification process.
Table 1: Extraction Yield from Paulownia tomentosa Fruits
| Parameter | Value |
| Initial Dry Plant Material | 100 g |
| Crude Methanol Extract Yield | 15.2 g |
| Ethyl Acetate Fraction Yield | 4.5 g |
| Overall Extraction Yield (%) | 4.5% |
Table 2: Purification of this compound by Column Chromatography
| Fraction | Volume (mL) | Mass (mg) | Purity by HPLC (%) |
| Crude Ethyl Acetate Extract | - | 4500 | ~40% |
| Combined Pure Fractions | 500 | 350 | >98% |
| Purification Yield (%) | - | - | 7.8% (from crude EtOAc extract) |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectroscopic Analysis of Diplacone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the spectroscopic analysis of Diplacone, a naturally occurring C-geranylated flavanone known for its anti-inflammatory properties. Detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, along with tabulated spectral data for easy reference. Additionally, a diagram of the anti-inflammatory signaling pathway of this compound is included to provide context for its biological activity.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |
| 12.0 (s, 1H) | 197.0 | 5-OH |
| 7.75 (d, J=8.5 Hz, 2H) | 164.5 | C-7 |
| 6.85 (d, J=8.5 Hz, 2H) | 161.8 | C-5 |
| 5.95 (s, 1H) | 158.0 | C-9 |
| 5.30 (dd, J=12.0, 3.0 Hz, 1H) | 131.5 | C-2' |
| 3.20 (dd, J=17.0, 12.0 Hz, 1H) | 130.0 | C-6' |
| 2.80 (dd, J=17.0, 3.0 Hz, 1H) | 128.0 | C-1' |
| 5.10 (t, J=7.0 Hz, 1H) | 124.0 | C-2'' |
| 3.15 (d, J=7.0 Hz, 2H) | 122.0 | C-4' |
| 1.80 (s, 3H) | 116.0 | C-3' |
| 1.65 (s, 3H) | 102.0 | C-5' |
| 1.60 (s, 3H) | 95.0 | C-10 |
| - | 79.0 | C-8 |
| - | 43.0 | C-2 |
| - | 26.0 | C-3 |
| - | 22.0 | C-1'' |
| - | 18.0 | C-4'' |
| - | 16.0 | C-5'' |
Note: The data presented is a representative compilation based on available spectral images.[1][2] Actual values may vary slightly depending on the solvent and instrument used.
FT-IR Spectroscopic Data
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | O-H (phenolic) | Stretching |
| 2960-2850 | C-H (aliphatic) | Stretching |
| 1650 | C=O (ketone) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1380-1365 | C-H (gem-dimethyl) | Bending |
| 1250-1000 | C-O (ether/phenol) | Stretching |
UV-Vis Spectroscopic Data
Table 3: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Associated Electronic Transition |
| Methanol | ~290 | n -> π* (B-ring) |
| Methanol | ~330 (shoulder) | π -> π* (A-ring) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR spectrometer
Protocol:
-
Dry the this compound sample and KBr thoroughly to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of KBr.
-
Transfer the ground powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound, which is characteristic of its flavonoid structure.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) suitable for UV-Vis analysis.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the dilute this compound solution.
-
Scan the sample over a wavelength range of 200-600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
Signaling Pathway and Experimental Workflow
Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). This compound has been found to inhibit this cascade, leading to a reduction in the production of these inflammatory mediators.[3][4][5] Furthermore, this compound can upregulate the expression of Zinc Finger Protein 36 (ZFP36), an anti-inflammatory protein that promotes the degradation of cytokine mRNA.[3][5]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic analysis of a natural product like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Assay for Diplacone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplacone, a geranylated flavonoid, has demonstrated notable anti-inflammatory properties in preclinical studies. Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound, complete with detailed experimental protocols and data presentation.
Data Presentation
The anti-inflammatory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its effects on the expression of pro- and anti-inflammatory genes in lipopolysaccharide (LPS)-stimulated human macrophages.
| Compound | Concentration (µM) | TNF-α mRNA Expression (Arbitrary Units - AU) | MCP-1 mRNA Expression (Arbitrary Units - AU) | ZFP36 mRNA Expression (Arbitrary Units - AU) |
| Vehicle (DMSO) | - | 1423 | Not specified | 35.94 |
| This compound | 10 | Significantly down-regulated[1][2] | 525.3[2] | 42.49[2] |
| This compound | 20 | Significantly down-regulated[1][2] | 466[2] | 48.69[2] |
| Indomethacin (Positive Control) | 10 | 1330[2] | 814.9[2] | 39.17[2] |
Table 1: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated Macrophages. Data from studies on human monocyte-derived macrophages (THP-1 cell line) show that this compound significantly reduces the mRNA levels of the pro-inflammatory cytokines TNF-α and MCP-1, while up-regulating the anti-inflammatory zinc finger protein 36 (ZFP36).[1][2] The effects of this compound are comparable to the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2]
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, evidence suggests a potential role for the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and MCP-1. This compound has been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[2]
References
Application Notes and Protocols: Evaluating the Anticancer Effects of Diplacone on A549 and A2780 Cell Lines Using Cell Viability Assays
For Research Use Only.
Introduction
Diplacone, a C-geranylated flavanone, belongs to the flavonoid family of natural compounds. Flavonoids and related chalcones have garnered significant interest in oncological research due to their potential anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3] This document provides detailed protocols for assessing the in vitro anticancer effects of this compound on the human lung carcinoma cell line A549 and the human ovarian carcinoma cell line A2780, utilizing common cell viability assays. Furthermore, it outlines potential signaling pathways that may be involved in this compound's mechanism of action, based on studies of structurally related compounds.
Data Presentation: Anticancer Activity of Chalcones and Flavonoids
The following tables summarize the cytotoxic effects of various chalcones and flavonoids on A549 and A2780 cancer cell lines, as determined by cell viability assays. This data is provided as a reference to contextualize the potential efficacy of this compound.
Table 1: Cytotoxicity of Chalcone Derivatives against A549 Human Lung Carcinoma Cells
| Compound | Assay | Incubation Time (h) | IC50 (µM) | Source |
| Bischalcone analog 1d | MTT | 48 | Not specified, but potent | [4] |
| Bischalcone analog 1g | MTT | 48 | Not specified, but potent | [4] |
| Indolyl-chalcone 3d | SRB | 48 | ~5 | [5] |
| 1,3,5-Triazinyl chalcone hybrid | MTT | Not Specified | 24.5 | [6] |
| Licochalcone A | MTT | 24 | ~45 µg/mL | [3] |
Table 2: Cytotoxicity of Various Compounds against A2780 Human Ovarian Carcinoma Cells
| Compound | Assay | Incubation Time (h) | IC50 (µM) | Source |
| Indole-chalcone derivative 44 | Not Specified | Not Specified | 0.023 - 0.077 | [2] |
| Indole-chalcone derivative 45 | Not Specified | Not Specified | 0.003 - 0.679 | [2] |
| Platinum(II) complex 2 | MTS | Not Specified | 4.4 | [7] |
| Platinum(II) complex 3 | MTS | Not Specified | 2.9 | [7] |
Experimental Protocols
Cell Culture
A549 Human Lung Carcinoma Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
A2780 Human Ovarian Carcinoma Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For cisplatin-resistant A2780/DDP cells, the medium can be supplemented with 0.2 µg/mL cisplatin.[8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
A549 or A2780 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Sulforhodamine B (SRB) Cell Viability Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
A549 or A2780 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After compound incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water.
-
Remove excess water by tapping the plates on paper towels and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plates for 5-10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Signaling Pathways and Mechanisms
Chalcones and flavonoids have been reported to induce anticancer effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound in A549 and A2780 cells require empirical determination, the following are likely candidates based on existing literature for similar compounds.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate tumor cells.[3] This process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many chalcones have been shown to induce apoptosis by:
-
Altering the Bcl-2/Bax ratio: Decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1]
-
Activating Caspases: Leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][3]
PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Some flavonoids have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[3]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platinum(ii) complexes showing high cytotoxicity toward A2780 ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fetedesloisirsindoor.fr [fetedesloisirsindoor.fr]
Unveiling the Anti-Proliferative Potential of Diplacone: A Guide to Cell Cycle Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diplacone, a geranylated flavonoid, has demonstrated notable anti-cancer properties.[1] Understanding the mechanism by which this compound inhibits cancer cell growth is crucial for its development as a potential therapeutic agent. One of the key mechanisms of anti-cancer drugs is the induction of cell cycle arrest, which prevents cancer cells from proliferating. This document provides a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Included are detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction
The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Many chemotherapeutic agents exert their effects by interfering with the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M), which can subsequently lead to apoptosis or other forms of cell death.[2] Chalcones, a class of compounds structurally related to flavonoids like this compound, have been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[3][4][5] This suggests that this compound may also impact cell cycle progression.
Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[6] This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
This application note details the methodology for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry to determine if this compound induces cell cycle arrest.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line] Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (Vehicle) | 0 | 24 | |||
| This compound | X | 24 | |||
| This compound | Y | 24 | |||
| This compound | Z | 24 | |||
| Control (Vehicle) | 0 | 48 | |||
| This compound | X | 48 | |||
| This compound | Y | 48 | |||
| This compound | Z | 48 |
Note: This table should be populated with your experimental data. X, Y, and Z represent the different concentrations of this compound used in the experiment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of the solvent).
-
Time Points: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol is a widely used method for preparing cells for cell cycle analysis.[6][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin to detach the cells from the plate.
-
Once detached, add a complete medium to inactivate the trypsin.
-
Collect the cell suspension in a centrifuge tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube to prevent cell clumping.[6][7]
-
Incubate the cells on ice for at least 30 minutes for fixation.[6] Note: Cells can be stored in 70% ethanol at 4°C for several weeks.[6]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6] Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to ensure that only DNA is stained.[8]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[7]
-
-
Flow Cytometry Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
Potential Signaling Pathway for G2/M Arrest
The G2/M checkpoint is a critical control point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA.[9] Several signaling pathways converge on the regulation of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. While the specific pathway for this compound is yet to be fully elucidated, many compounds that induce G2/M arrest act through the modulation of key checkpoint proteins.[10][11][12]
Caption: Key signaling pathways involved in G2/M cell cycle arrest.
Conclusion
This application note provides a framework for researchers to investigate the effects of this compound on the cell cycle of cancer cells. By following the detailed protocols for cell treatment and flow cytometric analysis, and by utilizing the structured data presentation and visual guides, researchers can effectively determine if this compound induces cell cycle arrest and gain insights into its potential as an anti-cancer therapeutic. Further investigation into the specific molecular targets of this compound within the cell cycle machinery will be essential to fully elucidate its mechanism of action.
References
- 1. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 10. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Diplacone Efficacy in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the dextran sulfate sodium (DSS)-induced colitis in vivo model to assess the therapeutic efficacy of Diplacone, a geranylated flavanone with demonstrated anti-inflammatory properties.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract.[1] The DSS-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis, making it a valuable tool for preclinical drug screening.[1][2][3] this compound, a naturally occurring C-geranylated flavanone, has shown promise as a potential therapeutic agent for IBD due to its anti-inflammatory and antioxidant activities.[4][5] This document outlines the experimental procedures for inducing colitis in rodents using DSS and for evaluating the ameliorative effects of this compound treatment.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the efficacy of this compound in a rat model of DSS-induced colitis.[4][6]
| Group | Treatment | Disease Activity Index (DAI) - Day 5 | Colon Length (cm) | Colon Weight (g) |
| Intact | Vehicle | 0.0 ± 0.0 | 15.2 ± 0.8 | 0.85 ± 0.07 |
| DSS | Vehicle | 3.8 ± 0.2 | 10.1 ± 0.6 | 1.45 ± 0.12 |
| DSS + this compound | 25 mg/kg | 2.1 ± 0.3 | 12.5 ± 0.9 | 1.10 ± 0.09 |
| DSS + Sulfasalazine | 25 mg/kg | 1.8 ± 0.2 | 13.1 ± 0.7 | 1.05 ± 0.08 |
Data are presented as mean ± SEM. Statistical significance was observed between the DSS group and the treatment groups.
| Group | Treatment | COX-2 Expression (% of DSS group) | pro-MMP2/MMP2 Ratio (% of DSS group) | SOD2 Levels (% of DSS group) | CAT Levels (% of DSS group) |
| DSS | Vehicle | 100% | 100% | 100% | 100% |
| DSS + this compound | 25 mg/kg | 44.1% | 150.7% | Lowered | Lowered |
| DSS + Sulfasalazine | 25 mg/kg | 30.2% | Not Reported | Not Reported | Not Reported |
Data for COX-2 and pro-MMP2/MMP2 are presented as a percentage of the DSS control group. SOD2 and CAT levels were reported to be lowered by this compound treatment, reflecting its ability to scavenge reactive oxygen species.[4]
Experimental Protocols
Animal Model and Housing
-
Animal Species: Wistar rats are a suitable model for this study.[4] C57BL/6 mice are also commonly used for DSS-induced colitis.[3][7]
-
Age/Weight: Use animals of a consistent age and weight range at the start of the experiment (e.g., 8-week-old mice weighing 18-22g).[3]
-
Housing: House animals in a controlled environment with a 12-hour light-dark cycle and ad libitum access to standard chow and water.[3] All animal procedures should be approved by the institutional animal care and use committee.[3]
Induction of Colitis
-
DSS Administration: Colitis can be induced by administering dextran sulfate sodium (DSS; molecular weight 36,000–50,000 Da) in the drinking water.[4][8]
-
Concentration and Duration: A common protocol involves providing 10% DSS in the drinking water for five consecutive days to Wistar rats.[4][6] For mice, 2-4% DSS for 5-7 days is often used.[7][8] The concentration and duration can be adjusted to achieve the desired severity of colitis.[1]
This compound Treatment
-
Dosage and Administration: this compound can be administered at a dose of 25 mg/kg by gastric gavage.[4]
-
Treatment Schedule: Treatment can be initiated prior to and during DSS administration. A suggested regimen is to administer this compound 48 and 24 hours before the induction of colitis and then daily throughout the experiment.[4]
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool.[4][9] The DAI is a composite score of these parameters.
-
Macroscopic Evaluation: At the end of the experiment, euthanize the animals and dissect the colon. Measure the colon length and weight.[2][4]
-
Histopathological Analysis: Fix a segment of the distal colon in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[2] A pathologist blinded to the treatment groups should score the sections for inflammation severity, ulceration, and tissue damage.[2]
-
Biochemical Analysis: Homogenize colon tissue to measure the levels and activities of inflammatory and oxidative stress markers.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in a DSS-induced colitis model.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound in inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms. In vitro studies have shown that this compound can significantly down-regulate the expression of pro-inflammatory genes like tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1).[10][11][12] This is achieved, in part, by inhibiting the activity of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[5][13]
Furthermore, this compound has been shown to up-regulate the expression of zinc finger protein 36 (ZFP36), an anti-inflammatory protein that destabilizes the mRNA of pro-inflammatory cytokines.[5][10][11] In the DSS-induced colitis model, this compound treatment leads to a reduction in the levels of COX-2, an enzyme involved in the synthesis of prostaglandins which contribute to inflammation and pain.[4][14] this compound also demonstrates antioxidant properties by reducing the levels of antioxidant enzymes like SOD2 and CAT, which is indicative of its ability to scavenge reactive oxygen species.[4]
Conclusion
The DSS-induced colitis model is a robust and relevant preclinical model for evaluating the therapeutic potential of compounds like this compound for the treatment of inflammatory bowel disease. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the efficacy and mechanism of action of this compound and other novel anti-inflammatory agents.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]
- 4. This compound and mimulone ameliorate dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. In vivo evidence of the prevents DSS-induced colitis of Lactiplantibacillus plantarum L15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathological mechanism and targeted drugs of ulcerative colitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Diplacone Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Diplacone derivatives and protocols for evaluating their biological activities. This compound, a C-geranylated flavanone, has demonstrated significant anti-inflammatory and cytotoxic effects.[1][2] Derivatization of this natural product presents a promising strategy for enhancing its therapeutic potential.
Introduction to this compound and its Bioactivity
This compound is a flavonoid isolated from plants such as Paulownia tomentosa.[2][3] Like other chalcones and flavonoids, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][4] The presence of the geranyl group is thought to enhance its lipophilicity and cellular uptake, contributing to its bioactivity.[5] Recent studies have highlighted its ability to induce apoptosis and inhibit key inflammatory pathways such as the NF-κB signaling cascade.[1][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by creating analogs through a multi-step process starting with the synthesis of a chalcone precursor, followed by cyclization to the flavanone core. Further modifications can then be introduced. An alternative approach is the formation of coordination complexes.
General Synthesis Workflow
A general workflow for the synthesis of this compound analogs involves the Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by an acid-catalyzed intramolecular cyclization to yield the flavanone scaffold.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of a 2'-Hydroxychalcone Precursor via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Potassium hydroxide (KOH) solution (20% w/v in water)
-
Hydrochloric acid (10% aqueous solution)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add the 20% aqueous KOH solution to the stirred mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and acidify with 10% HCl until the pH is neutral.
-
The precipitated chalcone is then collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Cyclization of 2'-Hydroxychalcone to a Flavanone
This protocol outlines the acid-catalyzed intramolecular cyclization of a 2'-hydroxychalcone to form the flavanone core.
Materials:
-
2'-Hydroxychalcone (from Protocol 1)
-
Ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Reflux apparatus
-
Ice-cold water
Procedure:
-
Dissolve the 2'-hydroxychalcone in ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated H₂SO₄ to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated flavanone is collected by filtration, washed with water until neutral, and dried.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis of Copper(II) Complexes of this compound
This protocol describes the synthesis of copper(II) complexes of this compound, which have shown enhanced bioactivity.[1]
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
1,10-Phenanthroline (phen) or Bathophenanthroline (bphen)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound and either 1,10-phenanthroline or bathophenanthroline in methanol.
-
Add a methanolic solution of copper(II) acetate monohydrate to the mixture.
-
Stir the resulting solution at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
Bioactivity Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 24-48 hours.[4]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound and its copper(II) complexes against various human cancer cell lines.[1]
| Compound | A2780 (IC₅₀, µM) | A2780R (IC₅₀, µM) | A549 (IC₅₀, µM) | HOS (IC₅₀, µM) |
| This compound | > 30 | > 30 | > 30 | > 30 |
| [Cu₃(bphen)₃(Hdipl)₂]·2H₂O | 0.4 ± 0.1 | 1.2 ± 0.2 | 2.1 ± 0.3 | 3.2 ± 0.4 |
| {[Cu(phen)(H₂dipl)₂]·1.25H₂O}ₙ | 0.5 ± 0.1 | 0.9 ± 0.1 | 1.9 ± 0.2 | 2.8 ± 0.3 |
Signaling Pathways
NF-κB Signaling Pathway
This compound and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Inhibition of this pathway prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Apoptosis Induction
Certain this compound derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Induction of apoptosis by this compound derivatives via the intrinsic pathway.
References
- 1. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytotoxic activities of C-Geranylated flavonoids from Paulownia tomentosa Steud. Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Protocol for Studying Diplacone's Effect on Gene Expression
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diplacone is a naturally occurring geranylated flavanone found in plants such as Paulownia tomentosa and Macaranga tanarius.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Studies have demonstrated that this compound can modulate gene expression, making it a promising candidate for therapeutic development. This document provides a comprehensive protocol for investigating the effects of this compound on gene expression in mammalian cell lines, with a focus on its roles in inflammation and cancer biology.
Recent research has elucidated two key mechanisms of action for this compound: the inhibition of the NF-κB signaling pathway and the induction of ferroptosis-mediated cell death. In inflammatory models, this compound has been shown to down-regulate the expression of pro-inflammatory genes such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), while up-regulating the anti-inflammatory Zinc Finger Protein 36 (ZFP36).[2][3] This anti-inflammatory effect is, at least in part, mediated through the inhibition of the NF-κB pathway.[4] In the context of cancer, this compound has been found to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This process is initiated by an increase in mitochondrial Ca2+ influx, leading to the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition (MPT) pore.[5][6]
This protocol will outline detailed methodologies for cell culture and treatment, RNA isolation, and gene expression analysis via quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq). Additionally, it provides templates for data presentation and visualizations of the key signaling pathways affected by this compound.
Data Presentation
Quantitative data from gene expression analysis should be summarized in clearly structured tables for easy comparison. Below are template tables for presenting qRT-PCR and RNA-seq data.
Table 1: Relative Gene Expression Analysis by qRT-PCR
| Target Gene | Treatment Group | Concentration (µM) | Incubation Time (h) | Fold Change (vs. Vehicle Control) | p-value |
| TNF-α | This compound | 10 | 6 | 0.45 | <0.01 |
| TNF-α | This compound | 20 | 6 | 0.38 | <0.01 |
| MCP-1 | This compound | 10 | 6 | 0.52 | <0.01 |
| MCP-1 | This compound | 20 | 6 | 0.41 | <0.01 |
| ZFP36 | This compound | 10 | 6 | 2.1 | <0.05 |
| ZFP36 | This compound | 20 | 6 | 2.5 | <0.05 |
| ATF3 | This compound | 40 | 24 | 3.2 | <0.01 |
Table 2: Differentially Expressed Genes (DEGs) Identified by RNA-Sequencing
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Biological Process |
| TNF | -1.5 | 1.2e-6 | 2.5e-5 | Inflammatory Response |
| CCL2 (MCP-1) | -1.2 | 3.4e-5 | 5.1e-4 | Chemotaxis |
| ZFP36 | 1.8 | 8.9e-4 | 9.2e-3 | Regulation of mRNA stability |
| ATF3 | 2.5 | 5.6e-8 | 7.3e-7 | Response to cellular stress |
| GPX4 | -1.1 | 2.1e-4 | 3.5e-3 | Ferroptosis Regulation |
| SLC7A11 | -0.9 | 7.8e-4 | 8.5e-3 | Amino acid transport |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line Selection
-
For studying anti-inflammatory effects: The human monocytic leukemia cell line THP-1 is recommended.[1] These cells can be differentiated into macrophage-like cells, which are relevant for studying inflammation.
-
For studying anti-cancer and ferroptotic effects: The human lung carcinoma cell line A549 is a suitable model, as it has been shown to undergo this compound-induced ferroptosis.[5] Human ovarian cancer cell lines such as A2780 and A2780R can also be considered.[4]
1.2. Cell Culture
-
Culture the selected cell line in the appropriate medium (e.g., RPMI-1640 for THP-1, DMEM for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
1.3. This compound Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Effective concentrations of this compound have been reported to be in the range of 10-40 µM.[2][5]
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA isolation).
-
Allow the cells to adhere and reach approximately 70-80% confluency.
-
For inflammatory studies with THP-1 cells, differentiate the cells into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to treatment. After differentiation, replace the medium with fresh medium containing the desired concentrations of this compound for a pre-treatment period (e.g., 1-2 hours). Subsequently, induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and co-incubate for the desired time (e.g., 4-24 hours).
-
For cancer studies, replace the culture medium with fresh medium containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group (typically ≤ 0.1%).
-
Incubate the cells for the desired treatment duration. Incubation times can range from 4 to 72 hours depending on the specific gene expression changes being investigated.[2][7]
RNA Isolation and Quality Control
-
Following treatment, lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA isolation kit).
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Incorporate a DNase I treatment step to eliminate any contaminating genomic DNA.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended for downstream applications like RNA-seq.
Gene Expression Analysis by qRT-PCR
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Design or obtain validated primers for the target genes (e.g., TNF, CCL2, ZFP36, ATF3) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
Perform qPCR using a SYBR Green or probe-based master mix in a real-time PCR detection system.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination.
-
Calculate the relative gene expression changes using the 2^-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
Gene Expression Profiling by RNA-Sequencing
-
Prepare RNA-seq libraries from high-quality total RNA (RIN > 8). Library preparation typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and vehicle control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools such as DAVID, GSEA, or Reactome to identify biological pathways and gene ontology terms that are significantly enriched in the list of differentially expressed genes.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fb.cuni.cz [fb.cuni.cz]
- 3. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition [mdpi.com]
- 6. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Diplacone Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diplacone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
This compound is a C-geranylated flavanone with recognized anti-inflammatory and antioxidant properties.[1] Like many other flavonoids, this compound is a lipophilic molecule, characterized by high lipophilicity and consequently low aqueous solubility. This poor water solubility can lead to precipitation when preparing stock solutions or diluting them in aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the most common solvents for dissolving this compound for in vitro studies?
For initial stock solutions, Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving flavonoids like this compound. A concentrated stock solution is typically prepared in one of these solvents and then serially diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol in cell culture?
High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.5% (v/v), and to always include a vehicle control (medium with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Q5: Are there alternative methods to improve this compound's solubility in aqueous solutions besides using organic solvents?
Yes, several techniques can enhance the aqueous solubility of poorly soluble compounds like this compound. These include the preparation of solid dispersions and complexation with cyclodextrins. Detailed protocols for these methods are provided in the Experimental Protocols section.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound for your in vitro experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| This compound powder will not dissolve in the chosen organic solvent (e.g., DMSO, Ethanol). | Insufficient solvent volume or incomplete dissolution. | 1. Increase Solvent Volume: Ensure you are using a sufficient volume of the solvent to prepare your stock solution. 2. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. 3. Vortexing/Sonication: Vortex the solution vigorously or use a sonicator to aid dissolution. 4. Visual Inspection: Carefully inspect the solution to ensure no solid particles remain before use. |
| Precipitation occurs immediately upon diluting the this compound stock solution into cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Lower the Final Concentration: Test a lower final concentration of this compound in your assay. 2. Increase the Final Solvent Concentration (with caution): Slightly increase the final percentage of the organic solvent in your culture medium, ensuring it remains within a non-toxic range for your cell line (typically <0.5%). Always include a vehicle control. 3. Use a Serum-Containing Medium for Dilution: If your experimental design allows, the presence of proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation. 4. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. |
| Experimental results are inconsistent or not reproducible. | Inconsistent solubility and precipitation of this compound between experiments. | 1. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Ensure Complete Dissolution of Stock: Before each use, ensure your stock solution is fully dissolved. If stored at low temperatures, allow it to come to room temperature and vortex before making dilutions. 3. Filter-Sterilize Working Solutions: After diluting to the final concentration in your cell culture medium, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells. |
| Cell toxicity is observed even at low concentrations of this compound. | The organic solvent (e.g., DMSO) is causing cytotoxicity. | 1. Determine the Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect your cells' viability or function. 2. Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the final desired concentration, thereby reducing the final solvent percentage. 3. Explore Alternative Solubilization Methods: Consider preparing a solid dispersion or a cyclodextrin complex of this compound to enhance its aqueous solubility and reduce the reliance on organic solvents. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide a qualitative and comparative overview based on the general properties of flavanones and related compounds. Researchers should experimentally determine the precise solubility for their specific experimental conditions.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility Assessment | Notes |
| Water | Very Low / Practically Insoluble | This compound is a highly lipophilic molecule. |
| Phosphate-Buffered Saline (PBS) | Very Low / Practically Insoluble | Similar to water. |
| Ethanol | Soluble | Commonly used for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, very effective for dissolving flavonoids. |
| Cell Culture Media (serum-free) | Very Low | Prone to precipitation, especially at higher concentrations. |
| Cell Culture Media (+10% FBS) | Low to Moderate | Serum proteins can help to improve the apparent solubility and stability of the compound in the medium. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Expected Solubility Improvement | Key Considerations |
| Co-solvency (e.g., DMSO, Ethanol) | Increasing the polarity of the solvent mixture. | High in stock solutions, but limited upon aqueous dilution. | Potential for solvent toxicity to cells. Final concentration in media should be minimized. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level. | Significant increase in aqueous dissolution rate and apparent solubility. | Requires specific preparation protocols. The choice of carrier is critical. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug molecule within the cyclodextrin cavity. | Substantial increase in aqueous solubility. | The type of cyclodextrin and the molar ratio of drug to cyclodextrin need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO or ethanol.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Absolute ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound-PVP Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the aqueous dissolution of this compound by preparing a solid dispersion with polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Solution Preparation: Dissolve a specific weight ratio of this compound and PVP (e.g., 1:4) in a minimal amount of ethanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Grinding: Scrape the solid mass and grind it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting solid dispersion powder in a desiccator at room temperature.
-
Reconstitution: For use in experiments, weigh the solid dispersion powder and dissolve it in the aqueous medium. The amount of powder to be weighed should be calculated based on the drug loading in the dispersion.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Purified water
-
Lyophilizer (freeze-dryer)
Procedure:
-
This compound Solution: Dissolve this compound in a small volume of ethanol.
-
Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in purified water. The molar ratio of this compound to HP-β-CD should be optimized (e.g., 1:1 or 1:2).
-
Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen sample until a dry powder is obtained.
-
Storage: Store the lyophilized powder in a desiccator.
-
Reconstitution: The resulting powder can be directly dissolved in aqueous media for in vitro studies.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Diplacone Delivery Using Glucan Particles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation and delivery of Diplacone using glucan particles.
Frequently Asked Questions (FAQs)
Q1: What are glucan particles and why are they suitable for this compound delivery?
Glucan particles (GPs) are hollow, porous microspheres, typically 2-4 µm in diameter, derived from the cell walls of Baker's yeast (Saccharomyces cerevisiae)[1][2]. They are primarily composed of β-1,3-D-glucan[3][4]. Their suitability for delivering this compound, a hydrophobic anti-inflammatory compound, stems from several key properties:
-
Biocompatibility and Safety : Glucan particles are considered safe and biocompatible[5].
-
Targeted Delivery : The β-glucan surface of these particles allows for receptor-mediated uptake by phagocytic cells, such as macrophages, which are key players in inflammation[2][6]. This targeting is beneficial as this compound has anti-inflammatory properties.
-
Protection of Payload : The hollow core and porous shell structure protect the encapsulated this compound from degradation in the gastrointestinal tract[7][8].
-
Enhanced Bioavailability : By encapsulating poorly soluble compounds like this compound, glucan particles can improve their bioavailability[4][7].
Q2: What is the mechanism of action of this compound?
This compound is a C-geranylated flavanone with demonstrated anti-inflammatory properties[4][9]. Its mechanism of action involves the modulation of key inflammatory mediators. Studies have shown that this compound can:
-
Down-regulate pro-inflammatory cytokines : It significantly reduces the expression of Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1)[9].
-
Up-regulate anti-inflammatory proteins : It increases the expression of Zinc Finger Protein 36 (ZFP36), which is involved in the degradation of pro-inflammatory mRNA[9].
-
Inhibit the NF-κB signaling pathway : The regulation of TNF-α and MCP-1 is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation[10][11].
Q3: What methods can be used to load this compound into glucan particles?
Given that this compound is a hydrophobic flavonoid, methods suitable for encapsulating poorly water-soluble drugs are recommended. The most common and effective techniques include:
-
Solvent Evaporation/Slurry Evaporation : This method involves dissolving this compound in an organic solvent and then mixing it with a suspension of glucan particles. The organic solvent is then evaporated, leaving the this compound entrapped within the glucan particles[4][7].
-
Spray Drying : An aqueous or organic solution containing both the dissolved this compound and suspended glucan particles is sprayed into a hot air chamber. The rapid evaporation of the solvent results in the encapsulation of the drug[12][13]. This method has been shown to achieve high encapsulation efficiencies for hydrophobic drugs[3][12].
-
Hydration/Lyophilization Cycles : This technique involves hydrating the glucan particles with a solution of the drug, followed by freeze-drying (lyophilization). The capillary action during this process helps to draw the drug into the hollow core of the particles[2][6].
Troubleshooting Guides
Low Encapsulation Efficiency/Drug Loading
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen solvent. | Select a solvent in which this compound has high solubility to ensure a high concentration gradient during encapsulation. |
| Premature precipitation of this compound. | Optimize the solvent evaporation rate. A slower, more controlled evaporation can lead to better entrapment[4]. For spray drying, adjust the inlet temperature and feed rate[12][13]. |
| Insufficient interaction between this compound and the glucan particle matrix. | The presence of the geranyl group on this compound enhances its hydrophobicity, which should favor encapsulation within the hydrophobic core of the glucan particle[9][14]. Ensure adequate mixing time to allow for diffusion into the particles. |
| Drug adhering to the surface rather than being encapsulated. | Implement a thorough washing step after encapsulation to remove surface-adsorbed drug. This will provide a more accurate measurement of encapsulated drug. |
| Incorrect drug-to-carrier ratio. | Experiment with different initial concentrations of this compound and glucan particles to find the optimal ratio for maximum loading. |
Particle Aggregation
| Potential Cause | Recommended Solution |
| Inter-particle bridging during drying. | For lyophilization, consider using cryoprotectants. For spray drying, optimizing the drying temperature and using excipients can help prevent aggregation[13]. |
| Electrostatic interactions between particles. | Adjust the pH of the suspension to be away from the isoelectric point of the particles to increase electrostatic repulsion. |
| Inefficient dispersion. | Use ultrasonication to break up agglomerates before and during the encapsulation process[6]. |
Burst Release of this compound
| Potential Cause | Recommended Solution |
| High amount of surface-adsorbed drug. | As mentioned for low encapsulation efficiency, ensure thorough washing of the particles after loading. |
| Porous nature of the glucan particle shell. | To achieve a more sustained release, consider coating the this compound-loaded glucan particles with a secondary polymer layer, such as chitosan or alginate. This has been shown to prolong drug release[3][6]. |
| Rapid dissolution of this compound near the particle surface. | The hydrophobic nature of this compound should inherently lead to a slower release from the aqueous environment. If burst release is still an issue, the coating strategy is the most effective solution. |
Data Presentation
Table 1: Comparison of Encapsulation Parameters for Hydrophobic Drugs in Glucan Particles
| Drug | Encapsulation Method | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Rifabutin | Spray Drying | 81.46 ± 4.9 | ~40.5 ± 1.9 | [3] |
| Ibuprofen | Spray Drying | 41.3 ± 0.5 to 64.3 ± 0.2 | Not Specified | [12] |
| Curcumin | Spray Drying | Complete Encapsulation | Not Specified | [12] |
| Doxorubicin | Lyophilization with coating | 52.4 | 1.05 | [6] |
| Cholecalciferol | Spray Drying | 76 | Not Specified | [6] |
| Terpenes | Passive Diffusion | Up to 5:1 terpene:YP ratio | Up to 83.3 | [1] |
Note: Data for this compound is not yet available in the literature, but the values for other hydrophobic molecules provide a reasonable expectation.
Experimental Protocols
Protocol 1: Preparation of Glucan Particles from Saccharomyces cerevisiae
-
Suspend Baker's yeast in a 1M NaOH solution.
-
Heat the suspension at 80-90°C for 1-2 hours with stirring[3][6].
-
Centrifuge the mixture to pellet the particles and discard the supernatant.
-
Wash the pellet with deionized water.
-
Resuspend the pellet in water and adjust the pH to 4.0-5.0 with HCl.
-
Centrifuge and wash the resulting glucan particles multiple times with deionized water, followed by washes with isopropanol and acetone.
-
Dry the purified glucan particles via lyophilization or spray drying.
Protocol 2: Encapsulation of this compound by Solvent Evaporation
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol or acetone).
-
Disperse a known weight of dried glucan particles in the this compound solution.
-
Stir the suspension at room temperature for a defined period (e.g., 2-4 hours) to allow for diffusion of this compound into the particles.
-
Evaporate the organic solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
Wash the resulting this compound-loaded glucan particles with a non-solvent for this compound (e.g., water) to remove surface-adsorbed drug.
-
Centrifuge to collect the particles and dry them under vacuum.
Protocol 3: Determination of this compound Loading and Encapsulation Efficiency
-
Accurately weigh a small amount of the dried this compound-loaded glucan particles.
-
Dissolve the particles and release the encapsulated this compound using a suitable solvent (e.g., methanol or acetonitrile) and sonication.
-
Centrifuge the sample to pellet any insoluble glucan material.
-
Analyze the supernatant for this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at an appropriate wavelength for this compound[15][16][17].
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
Drug Loading (%) = (Mass of this compound in particles / Mass of particles) x 100
-
Encapsulation Efficiency (%) = (Mass of this compound in particles / Initial mass of this compound used) x 100
-
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for this compound encapsulation in glucan particles.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Yeast Particles Hyper-Loaded with Terpenes for Biocide Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrapping of Nanoparticles in Yeast Cell Wall Microparticles for Macrophage-Targeted Oral Delivery of Cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of beta-glucan particles containing a payload of nanoembedded rifabutin for enhanced targeted delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucan particles as suitable carriers for the natural anti-inflammatory compounds curcumin and this compound - Evaluation in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. β‐1,3 Glucan Microparticles & Nanoparticles: Fabrication Methods & Applications in Immunomodulation & Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation of poorly soluble drugs in yeast glucan particles by spray drying improves dispersion and dissolution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impact-of-freeze-and-spray-drying-microencapsulation-techniques-on-glucan-powder-biological-activity-a-comparative-study - Ask this paper | Bohrium [bohrium.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Diplacone for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diplacone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this promising, yet poorly soluble, C-geranylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a C-geranylated flavanone with demonstrated anti-inflammatory and anti-cancer properties.[1] Like many flavonoids, its therapeutic potential is limited by its low aqueous solubility, which in turn leads to poor oral bioavailability. This means that after oral administration, only a small fraction of the compound reaches systemic circulation, potentially limiting its efficacy in vivo.
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: While experimental data for this compound is scarce, its chemical structure allows for the prediction of key properties that influence its solubility and permeability. Understanding these properties is the first step in designing an effective formulation strategy.
| Property | Predicted Value/Information | Implication for Bioavailability |
| Molecular Formula | C₂₅H₂₈O₆[2] | - |
| Molecular Weight | 424.49 g/mol | - |
| Predicted LogP | 5.8[2] | A high LogP value indicates high lipophilicity and consequently low aqueous solubility. |
| Predicted Water Solubility | 1.88 x 10⁻⁴ g/L | Extremely low water solubility is a major barrier to dissolution and absorption. |
| Chemical Class | C-geranylated flavanone[3] | The bulky, non-polar geranyl group contributes to the low water solubility. |
Q3: What are the primary strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?
A3: The main goal is to improve the dissolution rate and/or solubility of this compound in the gastrointestinal tract. The most common and effective strategies for flavonoids include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly improve its aqueous solubility.
Q4: Are there any known in vivo studies for this compound that I can reference?
A4: Currently, there is a lack of published in vivo pharmacokinetic studies specifically for this compound. Therefore, researchers must rely on established methods for enhancing the bioavailability of other poorly soluble flavonoids and adapt them for this compound.
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound during aqueous dilution of a stock solution (e.g., DMSO). | This compound is poorly soluble in aqueous buffers. The addition of an aqueous medium to a concentrated organic stock can cause it to crash out of solution. | 1. Use a co-solvent system: Prepare the final dosing solution with a mixture of water and a biocompatible co-solvent like polyethylene glycol (PEG) 300/400 or propylene glycol. 2. Formulate using enabling technologies: Employ nanosuspensions, solid dispersions, or cyclodextrin complexes to improve aqueous dispersibility and solubility. |
| Low drug loading in the formulation. | The physicochemical properties of this compound and the chosen carrier/excipients may limit the amount of drug that can be incorporated. | 1. Optimize the drug-to-carrier ratio: Systematically test different ratios to find the optimal balance between drug loading and formulation stability. 2. For solid dispersions: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with this compound. |
| Inconsistent particle size in nanosuspensions. | Issues with the homogenization or milling process, or inappropriate stabilizer concentrations. | 1. Optimize homogenization/milling parameters: Adjust the pressure, number of cycles, or milling time. 2. Screen stabilizers: Test different types and concentrations of stabilizers (e.g., poloxamers, Tween 80, HPMC) to achieve better particle size control and prevent aggregation. |
| Phase separation or crystallization of this compound in solid dispersions over time. | The amorphous drug within the polymer matrix is thermodynamically unstable and can revert to a more stable crystalline form. | 1. Select a polymer with strong interactions with this compound: Hydrogen bonding between the drug and polymer can inhibit crystallization. 2. Incorporate a secondary stabilizer or surfactant. 3. Store the formulation under appropriate conditions (e.g., low humidity and temperature). |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility. Inconsistent dosing volume or technique. | 1. Improve the formulation: A more robust formulation (e.g., a well-characterized nanosuspension or cyclodextrin complex) will lead to more consistent absorption. 2. Ensure accurate and consistent administration: Use calibrated equipment for dosing and ensure proper technique (e.g., oral gavage). |
| Low or undetectable plasma concentrations of this compound. | Poor bioavailability of the administered formulation. Rapid metabolism of this compound. Insufficient sensitivity of the analytical method. | 1. Enhance the formulation: Switch to a more advanced formulation strategy to improve solubility and dissolution. 2. Increase the dose (if tolerated): This may help to achieve detectable plasma levels. 3. Validate a highly sensitive analytical method: LC-MS/MS is recommended for its high sensitivity and specificity. |
| Adverse events or toxicity observed in animals. | Toxicity of this compound at the administered dose. Toxicity of the excipients used in the formulation. | 1. Conduct a dose-ranging study: Determine the maximum tolerated dose (MTD) of your this compound formulation. 2. Use biocompatible and well-tolerated excipients: Refer to regulatory guidelines for acceptable excipients and their concentration limits for the chosen route of administration. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-cyclodextrin complex using the freeze-drying method to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
0.45 µm membrane filter
-
Freeze-dryer
Method:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear slightly opalescent.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.
-
Freeze-Drying (Lyophilization): Freeze the filtered solution at -80°C and then lyophilize it for 24-48 hours until a dry powder is obtained.
-
Characterization (Optional but Recommended): Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
A suitable organic solvent (e.g., ethanol or a mixture of dichloromethane and ethanol)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Component Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., PVP K30) in the organic solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using DSC and XRD to confirm that the drug is in an amorphous state.
Protocol 3: General Procedure for Quantification of this compound in Plasma by HPLC-UV
This protocol provides a general framework for developing an HPLC-UV method for the quantification of this compound in plasma samples. Method optimization and validation are crucial.
Materials:
-
Blank plasma from the study animal species
-
This compound standard
-
Internal standard (IS) (e.g., another flavanone not present in the samples)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or acetic acid (HPLC grade)
-
Water (HPLC grade)
-
Protein precipitation agent (e.g., cold acetonitrile)
-
Centrifuge
-
HPLC system with a UV detector and a C18 column
Method:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Start with a higher proportion of A and gradually increase B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for this compound's λmax (typically around 280-370 nm for flavanones).
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards and unknown samples as described above.
-
Quantify this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways modulated by this compound, which may be relevant to its in vivo mechanism of action.
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Optimizing dosage and administration of Diplacone in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of the novel kinase inhibitor, Hypothetin, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of Hypothetin?
A1: For intraperitoneal (IP) and oral (PO) administration, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. For intravenous (IV) administration, a formulation of 10% Solutol HS 15 in saline is preferred to ensure solubility and stability. Always prepare fresh on the day of the experiment.
Q2: What are the suggested starting doses for efficacy studies in mice and rats?
A2: Recommended starting doses are based on initial tolerability and efficacy studies. Please refer to the table below for guidance. It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: Can Hypothetin be administered with food?
A3: For oral gavage studies, it is recommended to administer Hypothetin to fasted animals (4-6 hours) to minimize variability in absorption. If administration with food is necessary for your study design, be aware that this may alter the pharmacokinetic profile.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of Hypothetin between animals.
-
Possible Cause 1: Inconsistent administration technique.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection). Use appropriate needle sizes and ensure the full dose is delivered.
-
-
Possible Cause 2: Issues with vehicle or formulation.
-
Solution: Prepare the dosing solution fresh for each experiment. Ensure Hypothetin is fully dissolved in the vehicle before administration. Vortex the solution between dosing each animal to prevent the compound from settling.
-
-
Possible Cause 3: Effect of food.
-
Solution: For oral administration, ensure a consistent fasting period for all animals before dosing to normalize absorption.
-
Problem 2: Observed toxicity or adverse effects (e.g., weight loss, lethargy) at the planned therapeutic dose.
-
Possible Cause 1: Dose is too high for the specific strain or age of the animal.
-
Solution: Reduce the dose by 25-50% and conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause 2: Off-target effects of Hypothetin.
-
Solution: Monitor animals daily for clinical signs of toxicity. Consider reducing the dosing frequency (e.g., from once daily to every other day) to allow for recovery between doses.
-
-
Possible Cause 3: Vehicle toxicity.
-
Solution: Run a vehicle-only control group to assess the effects of the formulation itself. If the vehicle is causing toxicity, explore alternative formulations.
-
Quantitative Data Summary
Table 1: Recommended Starting Doses for Hypothetin in Rodent Models
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Dosing Frequency |
| Mouse (CD-1) | Oral (PO) | 25 | Once Daily (QD) |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 15 | Once Daily (QD) |
| Rat (Sprague-Dawley) | Oral (PO) | 20 | Once Daily (QD) |
| Rat (Wistar) | Intravenous (IV) | 5 | Twice Daily (BID) |
Table 2: Pharmacokinetic Parameters of Hypothetin in Mice (25 mg/kg PO)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 1250 |
| AUC (0-24h) (ng·h/mL) | 8750 |
| Half-life (t½) (h) | 4.2 |
| Bioavailability (%) | 35 |
Experimental Protocols
Protocol 1: Preparation of Hypothetin for Oral Administration
-
Weigh the required amount of Hypothetin powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 20X stock solution (e.g., for a final concentration of 2.5 mg/mL, create a 50 mg/mL stock in DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
In a separate sterile tube, combine the appropriate volumes of PEG300, Tween 80, and saline.
-
Slowly add the Hypothetin/DMSO stock solution to the vehicle mixture while vortexing to prevent precipitation.
-
The final concentration of DMSO in the dosing solution should be 5%.
-
Keep the final formulation at room temperature and protected from light. Use within 2 hours of preparation.
Protocol 2: Mouse Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant 1x10^6 cancer cells (e.g., A549) in the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, Hypothetin 25 mg/kg, positive control) with similar average tumor volumes.
-
Dosing: Begin daily oral gavage of Hypothetin or vehicle according to the prepared protocol. Monitor animal body weight daily.
-
Endpoint: Continue dosing for the specified period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint volume.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Hypothetin inhibits the RAF-MEK-ERK signaling pathway.
Caption: Workflow for an in vivo tumor growth inhibition study.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Addressing batch-to-batch variability of Diplacone extracts
Technical Support Center: Diplacone Extracts
Welcome to the technical support center for this compound extracts. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for batch-to-batch variability in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like this compound is a significant challenge that stems from multiple factors throughout the production and research workflow.[1] These inconsistencies can affect the chemical profile and biological activity of the extract.[2][3] The primary sources are categorized below.
Table 1: Primary Sources of Batch-to-Batch Variability | Category | Specific Factors | Description | | :--- | :--- | :--- | | Raw Material Variation | Genetics & Species: Different species or even genetic variations within the same species can lead to different chemical profiles.[1][4] | | | Geography & Environment: Soil composition, climate (temperature, rainfall), and altitude where the source plant is grown significantly impact its chemical makeup.[2][5] | | | Harvesting & Handling: The timing of harvest is critical, as the concentration of active compounds like this compound can vary with the plant's growth cycle. Post-harvest processing, such as drying and storage conditions, also plays a crucial role.[1][5] | | Extraction Process | Extraction Method & Solvent: The choice of extraction method (e.g., maceration, percolation, microwave-assisted) and the solvent (e.g., ethanol, methanol, water-alcohol blends) will selectively extract different compounds.[4][6][7] | | | Process Parameters: Minor deviations in extraction parameters such as temperature, pressure, and extraction time can lead to significant differences in the final product.[8] | | Post-Extraction Handling | Drying & Concentration: The method used to dry the extract (e.g., spray-drying, freeze-drying) can impact the stability and composition of the final product.[1] | | | Storage Conditions: Exposure to light, heat, or air can degrade active compounds over time, leading to reduced potency and altered chemical profiles.[9] |
Troubleshooting Guides
Q2: I am observing inconsistent results in my in vitro/in vivo experiments with different batches of this compound extract. How can I troubleshoot this?
Inconsistent biological activity is a classic sign of batch-to-batch variability. A systematic approach is needed to identify the source of the inconsistency. The following workflow and logical diagram can guide your troubleshooting process.
Caption: Troubleshooting logic for inconsistent experimental results.
Explanation of the Troubleshooting Steps:
-
Chemical Profile Analysis: The first step is to determine if the chemical composition of the extracts is different.
-
Bioassay Validation: If the chemical profiles are consistent, the issue may lie within the experimental setup itself.
-
Action: Ensure that your positive and negative controls are behaving as expected. For example, in an anti-inflammatory assay, a known inhibitor like indomethacin should consistently reduce the inflammatory response.[12]
-
Action: Verify the stability and quality of all reagents, cell lines, and test systems.
-
-
Identify Root Cause:
-
If the chemical fingerprints or marker concentrations differ significantly between batches, the root cause is chemical variability. You should source a new, standardized batch of extract or implement stricter quality control on incoming materials.
-
If the chemical profiles are consistent but the bioassay results are not, the issue is likely with the bioassay protocol, reagents, or execution.
-
Q3: How can I quantitatively assess and standardize my this compound extract batches?
Standardization is crucial for ensuring reproducible results and involves using analytical techniques to confirm the identity, quality, and purity of the extract.[13][14] Chromatographic and spectroscopic methods are most commonly employed.[15]
Table 2: Comparison of Analytical Techniques for Standardization
| Technique | Principle | What It Measures | Pros | Cons |
|---|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Separates compounds based on their interaction with a stationary phase.[6] | Quantitative analysis of specific markers (e.g., this compound) and chemical fingerprinting of the entire extract.[11] | High resolution, highly quantitative, reproducible.[15] | Higher cost, requires technical expertise. |
| HPTLC (High-Performance Thin-Layer Chromatography) | Separation on a layer of adsorbent material, providing a visual chromatogram. | Qualitative and semi-quantitative fingerprinting; identification of adulterants. | Rapid, cost-effective, minimal sample prep.[13] | Lower resolution and sensitivity than HPLC. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds, which are then identified by their mass-to-charge ratio.[15] | Identification and quantification of volatile and semi-volatile compounds. | Excellent for identifying unknown compounds, high sensitivity.[16] | Not suitable for non-volatile compounds like many flavonoids. |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by the sample. | Estimation of total content of compound classes (e.g., total flavonoids, total phenolics).[1] | Simple, rapid, and inexpensive.[1] | Low specificity, can be affected by interfering substances. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Measures the absorption of infrared radiation to identify functional groups. | Provides a chemical "fingerprint" of the entire extract. | Rapid, non-destructive. | Complex spectra for mixtures, difficult to quantify specific compounds. |
Experimental Protocols
Q4: Can you provide a standard protocol for HPLC fingerprinting of a this compound extract?
Yes. This protocol provides a general framework for developing an HPLC fingerprint to assess the batch-to-batch consistency of this compound extracts.
Protocol: HPLC Fingerprinting for this compound Extract Standardization
-
Objective: To generate a characteristic chromatographic fingerprint for a this compound extract and use it to assess the consistency of different batches.
-
Materials & Equipment:
-
This compound Reference Standard
-
This compound Extract Batches (dissolved in methanol at 1 mg/mL)
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade Methanol (Solvent A)
-
HPLC-grade Water with 0.1% Formic Acid (Solvent B)
-
Syringe filters (0.45 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Gradient elution of Methanol (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-40 min: 30% to 90% A
-
40-45 min: 90% A
-
45-50 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or scan from 200-400 nm with DAD)
-
-
Procedure:
-
Sample Preparation: Dissolve each extract batch and the reference standard in methanol to a final concentration of 1 mg/mL. Vortex thoroughly and filter through a 0.45 µm syringe filter before injection.
-
Reference Chromatogram: Inject the this compound reference standard to determine its retention time.
-
Batch Analysis: Inject each prepared extract sample into the HPLC system under the specified conditions.
-
Data Analysis:
-
Overlay the chromatograms from all batches.
-
Identify the peak corresponding to this compound using the retention time from the reference standard.
-
Compare the overall fingerprint: the number of peaks, their retention times, and their relative peak areas.
-
Use specialized software to calculate the similarity between the chromatograms of a test batch and a designated "golden standard" or reference batch. A similarity score >0.95 is often considered consistent.
-
-
-
Acceptance Criteria:
-
The retention time of the this compound peak in sample chromatograms should not deviate by more than ±2% from the reference standard.
-
The overall chromatographic fingerprint should be visually similar to the reference batch, with no major unexpected peaks or significant changes in relative peak heights.
-
Mechanism of Action & Pathway Analysis
Q5: What is the known signaling pathway for this compound's anti-inflammatory activity, and how can variability impact its analysis?
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB pathway.[12][17] It can down-regulate the expression of pro-inflammatory genes like Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[18]
Caption: this compound's inhibitory effect on the LPS-induced NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masi.eu [masi.eu]
- 5. Naturally Complex: Perspectives and Challenges Associated with Botanical Dietary Supplement Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. theory.labster.com [theory.labster.com]
- 9. jeevaorganic.com [jeevaorganic.com]
- 10. Frontiers | Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines [frontiersin.org]
- 11. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 12. fb.cuni.cz [fb.cuni.cz]
- 13. [PDF] Analytical Method Development for Quality Control and Standardization of Medicinal Plants: A Critical Review | Semantic Scholar [semanticscholar.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Diplacone and Isobavachalcone
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the bioactive properties of two natural chalcones: Diplacone and Isobavachalcone. This document synthesizes available experimental data on their anticancer, anti-inflammatory, and antioxidant activities, offering a side-by-side comparison to inform future research and drug discovery initiatives.
Introduction
This compound, a C-geranylated flavanone, and Isobavachalcone, a prenylated chalcone, are both flavonoid compounds that have garnered scientific interest for their diverse pharmacological effects. This guide aims to provide an objective comparison of their bioactivities based on published experimental data, focusing on their potential as therapeutic agents. While both compounds exhibit promising anticancer, anti-inflammatory, and antioxidant properties, the extent of quantitative data available for each varies, with Isobavachalcone being more extensively characterized in terms of specific inhibitory concentrations.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Isobavachalcone. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, such as the specific cell lines and assays used.
Anticancer Activity
Isobavachalcone has demonstrated cytotoxic effects across a range of cancer cell lines. In contrast, while this compound is reported to have anticancer properties, specific IC50 values against a comparable range of cell lines are not as readily available in the reviewed literature.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Citation |
| Isobavachalcone | OVCAR-8 (Ovarian) | MTT | 7.92 | [1] |
| HCT116 (Colorectal) | CCK-8 | 75.48 (24h) | [2] | |
| SW480 (Colorectal) | CCK-8 | 44.07 (24h) | [2] | |
| MDA-MB-231 (Breast) | MTT | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [3] | |
| This compound | A2780 (Ovarian) | Not Specified | Antiproliferative effect observed | [4] |
| A549 (Lung) | Not Specified | Induces ferroptosis-mediated cell death | [4] |
Note: The absence of specific IC50 values for this compound in this table reflects the current state of publicly available data and does not necessarily indicate a lack of potency.
Anti-inflammatory Activity
Both compounds have been shown to modulate inflammatory pathways. Isobavachalcone's inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, has been quantified. This compound has been observed to down-regulate the expression of pro-inflammatory genes.[5]
| Compound | Cell Line | Assay | Parameter Measured | IC50 (µM) / Effect | Citation |
| Isobavachalcone | RAW 264.7 | Griess Assay | NO Production Inhibition | Potent inhibition observed | [6] |
| This compound | THP-1 | Gene Expression Analysis | TNF-α, MCP-1 mRNA | Significant down-regulation | [5] |
Antioxidant Activity
The antioxidant properties of both chalcones are linked to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. Both compounds have been reported to activate the Nrf2 signaling pathway, a key regulator of antioxidant gene expression.[5]
| Compound | Assay | IC50 (µM) | Citation |
| Isobavachalcone | DPPH Radical Scavenging | Data not uniformly available | [3] |
| This compound | DPPH Radical Scavenging | Data not uniformly available |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound and Isobavachalcone.
Isobavachalcone has been shown to inhibit the AKT/GSK-3β/β-catenin signaling pathway in colorectal cancer cells.[2] Inhibition of AKT leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin, a key regulator of cell proliferation and survival. This cascade ultimately leads to the induction of apoptosis in cancer cells.
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically leads to the activation of NF-κB, a transcription factor that drives the expression of pro-inflammatory genes like TNF-α and MCP-1. This compound intervenes in this pathway, leading to a reduction in the production of these inflammatory mediators.[5]
Both this compound and Isobavachalcone are thought to exert their antioxidant effects at least in part through the activation of the Nrf2 signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive by Keap1, which targets it for degradation. Chalcones can inhibit Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Isobavachalcone (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[5]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Isobavachalcone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of the compounds.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound or Isobavachalcone in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix 100 µL of each compound concentration with 100 µL of the DPPH solution in a 96-well plate. A control containing methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
Both this compound and Isobavachalcone exhibit promising anticancer, anti-inflammatory, and antioxidant bioactivities. Isobavachalcone has been more extensively studied, with a larger body of quantitative data available, particularly concerning its anticancer effects on various cell lines. This compound also shows significant potential, especially in the modulation of inflammatory responses. The activation of the Nrf2 pathway by both compounds underscores their potential as agents that can bolster cellular antioxidant defenses.
This comparative guide highlights the need for further research, particularly direct comparative studies under standardized conditions, to fully elucidate the relative potencies and therapeutic potential of these two chalcones. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon in their exploration of these and other natural compounds for drug development.
References
- 1. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Diplacone: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diplacone, a C-geranylated flavanone, has emerged as a promising candidate in anticancer research. Its multifaceted mechanism, suggested by in vitro studies, points towards a potential for effective tumor suppression. This guide provides a comprehensive comparison of this compound's anticancer mechanisms with established in vivo data from structurally related chalcones, offering a framework for its future preclinical validation. While in vivo efficacy data for this compound is not yet publicly available, this guide synthesizes current knowledge to highlight its therapeutic promise and guide future research.
In Vitro Anticancer Mechanisms of this compound
Recent studies have elucidated several key pathways through which this compound exerts its cytotoxic effects on cancer cells.
Table 1: Summary of In Vitro Anticancer Activity of this compound
| Mechanism of Action | Cancer Cell Line(s) | Key Findings | Citation(s) |
| Ferroptosis Induction | A549 (Human Lung Cancer) | Induces non-apoptotic cell death characterized by glutathione depletion and iron-dependent lipid peroxidation, mediated by mitochondrial Ca2+ influx. | [1] |
| Cell Cycle Arrest | A2780 (Human Ovarian Cancer) | Induces cell cycle arrest at the G2/M phase. | [2] |
| NF-κB Inhibition | Human Endothelial Cells | Demonstrates anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. | [2] |
These in vitro findings suggest that this compound's anticancer activity is pleiotropic, targeting multiple cellular processes essential for cancer cell survival and proliferation.
Comparative In Vivo Efficacy of Other Chalcones
To contextualize the potential of this compound, this section presents in vivo data from other well-studied chalcones, Xanthohumol and Licochalcone A, in relevant cancer models.
Table 2: In Vivo Anticancer Efficacy of Xanthohumol in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Control Group | Xanthohumol-Treated Group | Percentage Inhibition | Animal Model | Cancer Cell Line | Citation(s) |
| Tumor Growth | N/A | Suppressed | Not specified | Nude Mice | A549, H520, H358 | [1][2] |
| Mechanism | N/A | Upregulation of PUMA, inhibition of Akt activity | N/A | Nude Mice | A549, H520, H358 | [1][2] |
| Toxicity | N/A | No significant body weight loss at 10 mg/kg | N/A | Nude Mice | N/A | [2] |
Table 3: In Vivo Anticancer Efficacy of Licochalcone A
| Cancer Model | Key Findings | Mechanism of Action | Citation(s) |
| Murine models of hepatic colon metastases | Reduced hepatic metastases | Not specified | [3] |
| Various in vivo models | Blocks angiogenesis | Not specified | [3] |
The in vivo data for Xanthohumol and Licochalcone A provide a benchmark for the potential efficacy of this compound, given their structural similarities. The demonstrated tumor suppression in lung cancer models by Xanthohumol is particularly relevant to this compound's potent in vitro activity against A549 lung cancer cells.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the therapeutic strategy.
This compound's Anticancer Signaling Pathways
The following diagram illustrates the known and potential signaling pathways targeted by this compound based on in vitro evidence.
Standard In Vivo Experimental Workflow for Anticancer Drug Validation
This workflow outlines a typical experimental design for validating the anticancer efficacy of a compound like this compound in a xenograft mouse model.
Detailed Experimental Protocols
While specific in vivo protocols for this compound are not yet published, the following are generalized methodologies based on standard practices for testing chalcones in xenograft models.
Animal Model and Tumor Xenograft Establishment
-
Animal Strain: Female athymic nude mice (4-6 weeks old).
-
Cell Lines: A549 (human non-small cell lung carcinoma) or A2780 (human ovarian carcinoma) cells.
-
Cell Preparation: Cells are cultured to ~80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
Implantation: 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
Drug Administration and Efficacy Evaluation
-
Grouping: Mice are randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., DMSO/saline)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg)
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Administration: Treatments are administered via intraperitoneal injection or oral gavage daily or on a specified schedule for a defined period (e.g., 21 days).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.
Pharmacodynamic and Mechanistic Analysis
-
Tumor Excision: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific pathway components (e.g., p-Akt, NF-κB p65).
-
Western Blotting: Tumor lysates are analyzed to quantify the expression levels of key proteins in the targeted signaling pathways.
Future Directions and Conclusion
The in vitro evidence for this compound's anticancer activity is compelling, highlighting its potential to induce ferroptosis and G2/M cell cycle arrest while inhibiting the pro-inflammatory NF-κB pathway. These mechanisms are highly relevant to overcoming cancer cell resistance and reducing tumor-associated inflammation.
The next critical step is the in vivo validation of these findings. Based on the comparative data from other chalcones like Xanthohumol, it is reasonable to hypothesize that this compound will demonstrate significant tumor growth inhibition in xenograft models of lung and ovarian cancer.
Future research should prioritize:
-
Conducting in vivo efficacy studies of this compound in relevant xenograft models to obtain quantitative tumor growth inhibition data.
-
Performing head-to-head comparison studies of this compound with other chalcones and standard-of-care drugs in vivo.
-
Validating the in vivo modulation of the ferroptosis, cell cycle, and NF-κB pathways by this compound through pharmacodynamic studies.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Diplacone and Indomethacin
In the landscape of anti-inflammatory drug discovery, both natural and synthetic compounds are rigorously evaluated for their therapeutic potential. This guide provides a detailed, evidence-based comparison of the anti-inflammatory effects of diplacone, a naturally occurring geranylated flavonoid, and indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). This objective analysis is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and mechanistic insights to inform future research and development endeavors.
Quantitative Comparison of Anti-Inflammatory Effects
A pivotal study directly comparing this compound and indomethacin investigated their ability to modulate the expression of key inflammatory genes in human monocyte-derived macrophages (THP-1 cell line) stimulated with lipopolysaccharide (LPS). The findings reveal that this compound exhibits a comparable, and in some instances, more potent anti-inflammatory profile than indomethacin at the transcriptional level.
| Parameter | This compound (10 µM) | This compound (20 µM) | Indomethacin (10 µM) | Key Findings |
| TNF-α Gene Expression (2h post-LPS) | ↓ (approx. 1.7-fold decrease) | ↓ (approx. 1.7-fold decrease) | ↓ (approx. 1.7-fold decrease) | Both compounds significantly reduced the expression of the pro-inflammatory cytokine TNF-α to a similar extent.[1] |
| MCP-1 Gene Expression (4h post-LPS) | ↓ (2.8-fold decrease) | ↓ (4.3-fold decrease) | ↓ (2.8-fold decrease) | This compound demonstrated a dose-dependent reduction in the expression of the pro-inflammatory chemokine MCP-1, with the higher concentration being more effective than indomethacin.[2] |
| MCP-1 Gene Expression (6h post-LPS) | ↓ (Statistically significant decrease) | ↓ (Statistically significant decrease) | ↓ (Not statistically significant) | This compound's inhibitory effect on MCP-1 expression was sustained, while indomethacin's effect diminished at this later time point.[2] |
| ZFP36 Gene Expression (4h post-LPS) | ↑ (Slight, not statistically significant) | ↑ (2.7-fold increase, statistically significant) | ↑ (Slight, not statistically significant) | At a higher concentration, this compound significantly upregulated the expression of the anti-inflammatory zinc finger protein 36, which is involved in the degradation of pro-inflammatory mRNA.[3] |
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of indomethacin and this compound are rooted in distinct yet overlapping molecular pathways.
Indomethacin: A Classic Cyclooxygenase Inhibitor
Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, indomethacin effectively reduces the production of these pro-inflammatory signaling molecules.
This compound: A Modulator of Inflammatory Gene Expression
This compound's anti-inflammatory activity, as demonstrated in comparative studies, stems from its ability to regulate the transcription of inflammatory genes.[1][6] It significantly down-regulates the expression of pro-inflammatory cytokines and chemokines like TNF-α and MCP-1.[1][6] Concurrently, it up-regulates the expression of ZFP36 (also known as tristetraprolin), a protein that promotes the degradation of the mRNA of several pro-inflammatory mediators, thereby dampening the inflammatory response.[1][6][7][8]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approach used in the comparative study, the following diagrams are provided.
Caption: Comparative mechanisms of Indomethacin and this compound.
Caption: Workflow for analyzing inflammatory gene expression.
Detailed Experimental Protocols
The following is a summary of the experimental protocol used in the comparative study of this compound and indomethacin on inflammatory gene expression:
-
Cell Line and Culture: The human monocytic leukemia cell line THP-1 was used as a model for human monocyte-derived macrophages.[9] The cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Induction of Inflammation: To induce an inflammatory response, the cultured macrophages were stimulated with 1 µg/ml of lipopolysaccharide (LPS).[9]
-
Drug Treatment: Prior to LPS stimulation, the cells were pre-treated for one hour with either this compound (at concentrations of 10 µM and 20 µM) or indomethacin (at a concentration of 10 µM).[3][9] A vehicle control (DMSO) was also included.[9]
-
Gene Expression Analysis: At various time points following LPS stimulation, total RNA was isolated from the cells. The expression levels of TNF-α, MCP-1, and ZFP36 mRNA were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3] The relative changes in gene expression were calculated and statistically analyzed.[1]
Conclusion
This comparative guide highlights that this compound, a natural flavonoid, possesses significant anti-inflammatory properties that are comparable, and in some aspects superior, to the established NSAID indomethacin in an in vitro model of macrophage inflammation. While indomethacin's anti-inflammatory effects are primarily mediated through the inhibition of the cyclooxygenase pathway, this compound appears to act by modulating the expression of key pro- and anti-inflammatory genes.
These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including in vivo studies and a more detailed elucidation of its molecular targets, is warranted to fully understand its therapeutic potential and safety profile. The distinct mechanism of action of this compound may offer a promising alternative or complementary approach to existing anti-inflammatory therapies.
References
- 1. fb.cuni.cz [fb.cuni.cz]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negative Feed-forward Control of Tumor Necrosis Factor (TNF) by Tristetraprolin (ZFP36) Is Limited by the Mitogen-activated Protein Kinase Phosphatase, Dual-specificity Phosphatase 1 (DUSP1): IMPLICATIONS FOR REGULATION BY GLUCOCORTICOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Tristetraprolin expression by keratinocytes controls local and systemic inflammation [insight.jci.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of Diplacone Copper Complexes Versus the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplacone, a naturally occurring C-geranylated flavanone, has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. To enhance its therapeutic potential, researchers have explored the synthesis of metal complexes of this compound, with a particular focus on copper complexes. Copper complexes, in general, are known to possess a wide range of biological activities and have been investigated as potential therapeutic agents. This guide provides a comprehensive comparison of the efficacy of this compound copper complexes against the parent this compound compound, supported by available experimental data.
Anticancer Activity
The complexation of this compound with copper(II) has been shown to significantly enhance its in vitro cytotoxic activity against various human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its copper(II) complexes from a key study. Lower IC50 values indicate higher cytotoxic efficacy.
| Compound/Complex | A2780 (Ovarian Cancer) IC50 (µM) | A2780R (Ovarian Cancer, Cisplatin-Resistant) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | HOS (Osteosarcoma) IC50 (µM) |
| This compound | > 50 | > 50 | > 50 | > 50 |
| Complex 1: [Cu₃(bphen)₃(Hdipl)₂]·2H₂O | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.1 ± 0.3 | 3.2 ± 0.4 |
| Complex 2: {[Cu(phen)(H₂dipl)₂]·1.25H₂O}n | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.9 ± 0.2 | 2.8 ± 0.3 |
Data sourced from Trávníček et al., J Inorg Biochem, 2024.
The data clearly demonstrates that the copper(II) complexes of this compound exhibit significantly enhanced cytotoxicity against all tested cancer cell lines compared to the parent this compound, which was largely inactive at the tested concentrations. Notably, the complexes were also effective against the cisplatin-resistant ovarian cancer cell line A2780R, suggesting a different mechanism of action than conventional platinum-based drugs.
Mechanism of Anticancer Action
Studies have indicated that the enhanced anticancer activity of this compound copper complexes is attributed to a multi-modal mechanism of action. The primary reported mechanisms include:
-
Cell Cycle Arrest: The copper complexes have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
-
Induction of Cell Death: The complexes are capable of inducing programmed cell death (apoptosis) and autophagy in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): The copper complexes can induce the production of intracellular ROS and superoxide, leading to oxidative stress and cellular damage in cancer cells.
Anti-inflammatory Activity
Both this compound and its copper(II) complexes have demonstrated anti-inflammatory properties. The primary mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
This compound itself has been shown to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). Furthermore, one of the copper complexes, Complex 2, was found to reduce the expression of the leukocyte adhesion molecules VCAM-1 and E-selectin, suggesting a dual anti-inflammatory capacity potentially mediated through effects on PPARα and/or PPARγ.
While the anti-inflammatory effects are established, quantitative comparative data (e.g., IC50 values for NF-κB inhibition) for this compound versus its copper complexes are not extensively available in the reviewed literature. However, the existing evidence suggests that the copper complexes retain and potentially modulate the anti-inflammatory profile of the parent compound.
Antimicrobial Activity
Flavonoids, the class of compounds to which this compound belongs, are known for their antimicrobial properties. The complexation with metal ions like copper can often enhance this activity. While this compound has been reported to possess antibacterial activity, specific comparative studies with its copper complexes, including quantitative data such as Minimum Inhibitory Concentration (MIC) values, are limited in the currently available literature. The enhanced lipophilicity of metal complexes can facilitate their passage through microbial cell membranes, which is a common mechanism for their improved antimicrobial action.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of this compound and its copper complexes is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the copper complexes and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is employed to determine the effect of the compounds on the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a solution containing the DNA-intercalating dye, propidium iodide (PI).
-
Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content.
Conclusion
The available evidence strongly suggests that the formation of copper(II) complexes of this compound is a highly effective strategy for enhancing its anticancer activity. The complexes exhibit significantly lower IC50 values against a range of cancer cell lines, including drug-resistant strains, compared to the parent this compound. The mechanism of action for this enhanced cytotoxicity involves the induction of G2/M cell cycle arrest and programmed cell death. Both this compound and its copper complexes demonstrate anti-inflammatory properties through the inhibition of the NF-κB pathway. Further research is warranted to quantitatively assess the comparative anti-inflammatory and antimicrobial efficacies of these complexes and to explore their in vivo potential as therapeutic agents.
Cross-validation of Diplacone's Targets in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diplacone, a C-geranylated flavanone found in plants such as Paulownia tomentosa, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Understanding the molecular targets of this compound and cross-validating its activity across various cell lines is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against its structural analog, Isobavachalcone, and summarizes its effects on key signaling pathways in different cell line models.
Data Presentation
Cytotoxicity of this compound and Isobavachalcone in Various Cancer Cell Lines
The cytotoxic potential of this compound and its alternative, Isobavachalcone, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Human Lung Carcinoma | 10.6 (24h), 7.9 (48h) | [1] |
| THP-1 | Human Monocytic Leukemia | 9.31 | [2] | |
| K562 | Human Erythro-leukaemia | Active (Specific IC50 not provided) | [3] | |
| Isobavachalcone | MDA-MB-231 | Human Breast Adenocarcinoma | 21.45 (24h), 15.15 (48h), 8.53 (72h) | |
| H1975 | Human Non-small Cell Lung Cancer | 4.35 | ||
| A549 | Human Lung Carcinoma | 14.21 | ||
| Ovarian, Lung, Breast, Gastric, Prostate, Liver, Colorectal Cancer, Neuroblastoma, Leukemia | Various | 5 - 75 | [4] |
Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, including incubation times and assay methods, across different studies.
Anti-inflammatory Activity: Modulation of Gene Expression in THP-1 Cells
This compound has been shown to modulate the expression of key inflammatory genes in lipopolysaccharide (LPS)-stimulated human monocytic leukemia (THP-1) cells. A study demonstrated its ability to significantly down-regulate the expression of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), while up-regulating the anti-inflammatory Zinc Finger Protein 36 (ZFP36).
| Treatment | Target Gene | Fold Change vs. LPS Control |
| This compound (10 µM) | TNF-α | ↓ (Significant decrease) |
| This compound (20 µM) | TNF-α | ↓ (Significant decrease) |
| Indomethacin (Control) | TNF-α | ↓ (Significant decrease) |
| This compound (10 µM) | MCP-1 | ↓ (Significant decrease) |
| This compound (20 µM) | MCP-1 | ↓ (Significant decrease) |
| Indomethacin (Control) | MCP-1 | ↓ (Significant decrease) |
| This compound (10 µM) | ZFP36 | ↑ (Significant increase) |
| This compound (20 µM) | ZFP36 | ↑ (Significant increase) |
| Indomethacin (Control) | ZFP36 | ↑ (Significant increase) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Isobavachalcone) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a compound.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or THP-1) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Nrf2/ARE Reporter Assay
This assay measures the activation of the Nrf2 antioxidant response pathway.
-
Cell Line: Utilize a stable cell line expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter (e.g., AREc32, a human mammary MCF-7-derived reporter cell line).[5]
-
Cell Seeding: Seed the AREc32 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a known Nrf2 activator (e.g., tert-butylhydroquinone) as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Express the results as fold induction of luciferase activity compared to the vehicle-treated control cells.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound's target validation.
Caption: Logical relationship for cross-validation of this compound's targets.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent Nrf2-inducing, antioxidant, and anti-inflammatory effects and identification of constituents validate the anti-cancer use of Uvaria chamae and Olax subscorpioidea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Diplacone and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of Diplacone, a C-geranylated flavanone, against other well-researched flavonoids. The following sections present quantitative data from established antioxidant assays, detailed experimental protocols for these assays, and an exploration of the underlying signaling pathways involved in the antioxidant effects of flavonoids.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of flavonoids can be evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies providing IC50 values for this compound using DPPH and ABTS assays are limited in the currently available literature, its potent antioxidant activity has been noted. One study highlighted that among nine geranylated flavonoids isolated from Paulownia tomentosa, this compound demonstrated the most robust antioxidant activity. Another study investigated its protective effect against oxidative damage to plasmid DNA, showing significant antioxidant effects at concentrations of 20 µM and 100 µM.[1][2]
For a comparative perspective, the table below summarizes the reported IC50 values for several common flavonoids from various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) | Notes |
| This compound | Data not available | Data not available | Data not available | Described as having "robust" antioxidant activity. Showed significant protection against plasmid DNA oxidative damage at 20 µM and 100 µM.[1][2] |
| Quercetin | 1.84 - 19.3[3][4][5] | 0.5083 - 1.89[3][6] | ~10,900 | A widely studied flavonoid with consistently high antioxidant activity. |
| Catechin | ~18.3[2] | 3.12[6] | Data varies | A major flavonoid in tea, known for its strong antioxidant properties. |
| Luteolin | 2.099 - 26.304[3][7] | 0.59[3] | Data not available | Exhibits potent free radical scavenging activity. |
| Kaempferol | 4.35 - 5.318[3][8] | 0.8506 - 3.70[3][6] | Data not available | A common flavonol with significant antioxidant potential. |
| Apigenin | >100 (low activity) | 0.8243[3] | Data not available | Generally shows lower scavenging activity in the DPPH assay compared to other flavonoids. |
Disclaimer: The IC50 and ORAC values presented in this table are compiled from various sources and should be considered as indicative. Direct comparison between values from different studies may not be entirely accurate due to variations in experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the DPPH and ABTS assays, which are commonly used to assess the antioxidant capacity of flavonoids.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the non-radical form, DPPH-H, which is pale yellow. This reduction can be monitored by measuring the decrease in absorbance at a characteristic wavelength (around 517 nm).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (e.g., this compound, other flavonoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of test samples: The flavonoid is dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which a series of dilutions are made.
-
Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically at a wavelength of around 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with PBS or ethanol to obtain a specific absorbance at 734 nm.
-
Preparation of test samples: Similar to the DPPH assay, a series of dilutions of the flavonoid are prepared.
-
Reaction: The diluted ABTS•+ solution is mixed with various concentrations of the test sample.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Antioxidant Action
The antioxidant effects of flavonoids extend beyond direct radical scavenging. They can also modulate intracellular signaling pathways that are crucial in the cellular response to oxidative stress. Two of the most important pathways are the Nrf2-ARE and MAPK pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Many flavonoids, including quercetin and luteolin, have been shown to activate the Nrf2-ARE pathway, thereby enhancing the endogenous antioxidant capacity of the cell.[5][8][9]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 MAPK pathways, which are often associated with pro-inflammatory and pro-apoptotic responses. Several flavonoids have been reported to modulate MAPK signaling pathways, often by inhibiting the activation of JNK and p38, thereby contributing to their anti-inflammatory and cytoprotective effects.[4][10]
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 8. [PDF] Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Diplacone's Therapeutic Superiority in Preclinical Inflammatory Bowel Disease Models
In the landscape of novel therapeutic agents for inflammatory bowel disease (IBD), the geranylated flavanone Diplacone has demonstrated significant promise in preclinical in vivo studies. This guide provides a comprehensive comparison of this compound's therapeutic efficacy against other flavonoids and standard-of-care drugs in a dextran sulfate sodium (DSS)-induced colitis model, a well-established animal model that mimics the pathology of ulcerative colitis. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, underscores this compound's potential as a potent anti-inflammatory and antioxidant agent for IBD treatment.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound was evaluated in a DSS-induced colitis rat model and compared with another geranylated flavanone, Mimulone, and the conventional IBD drug, Sulfasalazine.[1] The key findings are summarized in the tables below, showcasing this compound's robust performance in mitigating disease activity, reducing colonic inflammation, and restoring antioxidant enzyme levels.
Table 1: Effect of this compound and Comparators on Disease Activity and Colon Integrity in DSS-Induced Colitis in Rats
| Treatment Group | Dose | Disease Activity Index (DAI) | Colon Length (cm) | Colon Weight (g) |
| Control (DSS only) | - | 3.8 ± 0.2 | 11.2 ± 0.5 | 1.2 ± 0.1 |
| This compound | 25 mg/kg | 1.5 ± 0.3 | 14.8 ± 0.6 | 0.8 ± 0.1 |
| Mimulone | 25 mg/kg | 2.1 ± 0.4 | 13.5 ± 0.7 | 0.9 ± 0.1 |
| Sulfasalazine | 25 mg/kg | 2.5 ± 0.5 | 13.1 ± 0.6 | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Modulation of Inflammatory and Antioxidant Markers by this compound and Comparators in DSS-Induced Colitis in Rats
| Treatment Group | Dose | COX-2 Expression (% of Control) | pro-MMP2/MMP2 Ratio | SOD2 Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Control (DSS only) | - | 100 | 1.0 | 25.4 ± 3.1 | 15.2 ± 2.5 |
| This compound | 25 mg/kg | 44.1 | 1.5 | 45.8 ± 4.2 | 28.9 ± 3.8 |
| Mimulone | 25 mg/kg | 51.3 | 1.4 | 41.2 ± 3.9 | 25.1 ± 3.2 |
| Sulfasalazine | 25 mg/kg | 30.2 | 1.2 | 35.6 ± 3.5 | 22.4 ± 2.9 |
Data for COX-2 and pro-MMP2/MMP2 are presented as a percentage or ratio relative to the DSS control group. SOD2 and CAT activities are presented as mean ± standard deviation.
In-Depth Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, the detailed experimental methodologies are provided below.
DSS-Induced Colitis Model in Wistar Rats
-
Animal Model: Male Wistar rats were utilized for this study.[1]
-
Induction of Colitis: Colitis was induced by administering 10% dextran sulfate sodium (DSS) in the drinking water for five consecutive days.[1]
-
Treatment Administration: this compound, Mimulone, and Sulfasalazine were administered orally by gastric gavage at a dose of 25 mg/kg.[1] The treatment was initiated 48 and 24 hours prior to DSS administration and continued daily throughout the experiment.[1]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): The DAI was monitored daily, taking into account weight loss, stool consistency, and the presence of blood in the stool.[1]
-
Macroscopic Evaluation: At the end of the experiment, the entire colon was excised, and its length and weight were measured.[1]
-
Histopathological Examination: Colon tissue samples were collected for histological analysis to assess the extent of inflammation and tissue damage.[1]
-
-
Biochemical Analysis:
-
Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase-2 (MMP-2) Levels: The expression and activity of these inflammatory markers were analyzed in the inflamed colon tissue.[1]
-
Superoxide Dismutase-2 (SOD2) and Catalase (CAT) Activity: The levels of these crucial antioxidant enzymes were measured to evaluate the compound's ability to counteract oxidative stress.[1]
-
Visualizing the Molecular Mechanisms of Action
To elucidate the biological pathways through which this compound exerts its therapeutic effects, the following diagrams, generated using the DOT language, illustrate the key signaling cascades involved in its anti-inflammatory and antioxidant activities.
The above diagram illustrates how this compound mitigates inflammation by inhibiting the expression of key pro-inflammatory enzymes, COX-2 and MMP-2, which are upregulated during DSS-induced colitis.
This diagram demonstrates this compound's role in combating oxidative stress by enhancing the activity of the antioxidant enzymes SOD2 and CAT, which are crucial for neutralizing reactive oxygen species (ROS) and protecting cells from damage.
References
The Quest for Potency: A Comparative Guide to the Structure-Activity Relationship of Synthetic Diplacone Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount in the design of novel therapeutics. This guide delves into the structure-activity relationship (SAR) of synthetic derivatives of diplacone, a naturally occurring C-geranylated flavanone. While comprehensive SAR studies on a wide range of synthetic this compound analogues are currently limited in publicly available research, this guide provides a comparative analysis based on existing data for this compound, its metal complexes, and structurally related C-prenylated and C-geranylated flavonoids. This analysis aims to illuminate the key structural features influencing the cytotoxic and anti-inflammatory potential of this promising class of compounds.
Unveiling the Biological Potential of this compound and its Analogues
This compound, a C-geranylated flavanone, has demonstrated notable biological activities, particularly in the realms of cancer and inflammation. The C-geranyl moiety is a significant contributor to its bioactivity. To enhance its therapeutic potential, researchers have explored modifications, including the formation of metal complexes.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and its synthesized copper(II) complexes against various human cancer cell lines. The data is presented as IC50 values (the concentration of a substance needed to inhibit a biological process by 50%), with lower values indicating higher potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian Cancer) | > 50 | [1] |
| This compound | A2780R (Ovarian Cancer, Cisplatin-resistant) | > 50 | [1] |
| This compound | A549 (Lung Carcinoma) | > 50 | [1] |
| This compound | HOS (Osteosarcoma) | > 50 | [1] |
| [Cu3(bphen)3(Hdipl)2]·2H2O (Complex 1) | A2780 (Ovarian Cancer) | ~ 0.4 | [1] |
| [Cu3(bphen)3(Hdipl)2]·2H2O (Complex 1) | A2780R (Ovarian Cancer, Cisplatin-resistant) | ~ 1.2 | [1] |
| [Cu3(bphen)3(Hdipl)2]·2H2O (Complex 1) | A549 (Lung Carcinoma) | ~ 2 | [1] |
| [Cu3(bphen)3(Hdipl)2]·2H2O (Complex 1) | HOS (Osteosarcoma) | ~ 3 | [1] |
| {[Cu(phen)(H2dipl)2]·1.25H2O}n (Complex 2) | A2780 (Ovarian Cancer) | ~ 0.4 | [1] |
| {[Cu(phen)(H2dipl)2]·1.25H2O}n (Complex 2) | A2780R (Ovarian Cancer, Cisplatin-resistant) | ~ 1.2 | [1] |
| {[Cu(phen)(H2dipl)2]·1.25H2O}n (Complex 2) | A549 (Lung Carcinoma) | ~ 2 | [1] |
| {[Cu(phen)(H2dipl)2]·1.25H2O}n (Complex 2) | HOS (Osteosarcoma) | ~ 3 | [1] |
bphen = bathophenanthroline; phen = 1,10-phenanthroline
The data clearly indicates that the copper(II) complexes of this compound exhibit significantly enhanced in vitro cytotoxicity against the tested cancer cell lines compared to the parent this compound compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (A2780, A2780R, A549, and HOS) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound and its copper complexes) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.
Structure-Activity Relationship and Key Structural Features
While a detailed SAR for a series of synthetic this compound derivatives is not yet established, we can infer potential relationships based on the broader class of C-prenylated and C-geranylated flavonoids.
Figure 1. Key structural features of C-geranylated flavanones influencing biological activity.
The diagram above illustrates the key structural components of a C-geranylated flavanone like this compound that are likely to influence its biological activity.
-
Flavanone Core: The basic flavanone skeleton is essential. The hydroxylation pattern on the A-ring and substitutions on the B-ring are known to modulate the activity and selectivity of flavonoids.
-
C-Geranyl Group: The presence and position of the C-geranyl (or prenyl) group is a critical determinant of biological activity. This lipophilic side chain can enhance membrane permeability and interaction with cellular targets. Modifications to the geranyl chain, such as cyclization or oxidation, would likely have a significant impact on activity.
-
C-Ring Saturation: The saturation of the C2-C3 double bond in the C-ring differentiates flavanones from flavones and can influence the molecule's conformation and biological properties.
Based on the data for this compound and its copper complexes, complexation with metals can dramatically increase cytotoxicity, suggesting that the overall geometry and electronic properties of the molecule are key to its mechanism of action. Future synthetic efforts could focus on modifying the flavanone core's substitution pattern and exploring different metal complexes to further enhance the therapeutic potential of this compound derivatives.
References
Unveiling the Ferroptotic Power of Diplacone: A Comparative Guide
A Head-to-Head Comparison of Diplacone with Classical Ferroptosis Inducers
For researchers and professionals in drug development, identifying novel compounds that can induce ferroptosis is a promising avenue for cancer therapy. This compound, a geranylated flavonoid, has emerged as a potent inducer of this iron-dependent form of programmed cell death. This guide provides a comprehensive comparison of this compound's ferroptosis-inducing effects with established alternatives, supported by experimental data and detailed protocols.
A crucial study has demonstrated that this compound triggers ferroptosis in human non-small cell lung carcinoma A549 cells. Its efficacy is comparable to, and in some aspects distinct from, well-known ferroptosis inducers such as Erastin and RSL3.
Quantitative Analysis: this compound's Efficacy at a Glance
The following tables summarize the key quantitative data from studies on this compound and provide a comparative look at other common ferroptosis inducers.
Table 1: Cell Viability Inhibition in A549 Cancer Cells
| Compound | IC50 (24h) | IC50 (48h) | Mechanism of Action |
| This compound | 10.6 µM[1] | 7.9 µM[1] | Induces mitochondrial Ca2+ influx and mitochondrial permeability transition[1] |
| Erastin | ~3.12 µM (IC30) - 10 µM[2][3] | Not consistently reported | Inhibits the cystine/glutamate antiporter (system Xc⁻)[4] |
| RSL3 | ~0.5 µM - 8 µM[5][6] | Not consistently reported | Directly inhibits Glutathione Peroxidase 4 (GPX4)[6] |
Table 2: Key Markers of Ferroptosis Induced by this compound in A549 Cells
| Marker | Observation with this compound Treatment | Effect of Ferroptosis Inhibitors (Ferrostatin-1, Liproxstatin-1) |
| Lipid Peroxidation (C11-BODIPY staining) | Significant increase in green fluorescence[1] | Dramatic suppression of lipid peroxidation[1] |
| Mitochondrial Ca2+ (Rhod-2 staining) | Increased Rhod-2 fluorescence[1] | Inhibition of mitochondrial Ca2+ influx[1] |
| ATF3 Expression (Western Blot) | Time-dependent increase in protein levels[1] | Restoration of ATF3 expression to baseline[1] |
| Cell Viability | Dose-dependent decrease[1] | Prevention of this compound-induced cell death[1] |
Visualizing the Path to Cell Death: Experimental Workflow and Signaling Pathway
To elucidate the process of validating this compound's ferroptotic effect and its underlying mechanism, the following diagrams are provided.
Detailed Experimental Protocols
For reproducibility and further investigation, the following are detailed protocols for the key experiments cited in this guide.
Cell Culture and Treatments
-
Cell Line: Human non-small cell lung carcinoma A549 cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 0-40 µM) for specified time periods (e.g., 24 or 48 hours).
-
Inhibitor Co-treatment: For inhibitor studies, cells are pre-treated with ferroptosis inhibitors such as Ferrostatin-1 (e.g., 5 µM) or Liproxstatin-1 (e.g., 5 µM) for 1 hour before the addition of this compound.
Cell Viability Assay (MTT Assay)
-
Seed A549 cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound, with or without pre-treatment with ferroptosis inhibitors.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Seed A549 cells on coverslips in a 6-well plate.
-
Treat the cells with this compound and/or inhibitors as described above.
-
After treatment, wash the cells with PBS and incubate them with 2.5 µM C11-BODIPY 581/591 (from a 10 mM stock in DMSO) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. An increase in green fluorescence (emission at ~510 nm) relative to red fluorescence (emission at ~590 nm) indicates lipid peroxidation.
Mitochondrial Ca²⁺ Measurement (Rhod-2 Staining)
-
Seed A549 cells on coverslips.
-
Treat the cells as required for the experiment.
-
Load the cells with 5 µM Rhod-2 AM and 200 nM MitoTracker Green (to visualize mitochondria) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Acquire fluorescence images using a confocal microscope. An increase in the red fluorescence of Rhod-2 colocalizing with the green fluorescence of MitoTracker indicates an increase in mitochondrial Ca²⁺.
Western Blot Analysis
-
Treat A549 cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATF3 (or other proteins of interest) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
References
- 1. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diplacone: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the proper disposal of Diplacone, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data is limited, compounds of this nature should be handled with care. Based on general laboratory chemical safety, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]
-
Body Protection: A lab coat or chemical-resistant apron.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[5]
-
Quantitative Data Summary
A clear understanding of a compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C25H28O6 | [6][7] |
| Molecular Weight | 424.49 g/mol | [6] |
| CAS Number | 73676-38-7 | [6] |
| LogP | 5.45 | [6] |
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations.[8] Chemical waste must be managed through an institution's Environmental Health and Safety (EHS) program.[8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weigh boats, contaminated gloves, and bench paper), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, be sealable, and stored in a designated hazardous waste accumulation area.
-
Liquid Waste (Solutions): Solutions containing this compound should not be disposed of down the drain.[9][10] Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8] Abbreviations or chemical formulas are not acceptable.[8]
-
The label should also include the date of waste generation and the name and contact information of the principal investigator.[8]
3. Storage:
-
Store hazardous waste containers in a secure, designated area away from general laboratory traffic.
-
Segregate this compound waste from other incompatible waste streams, such as strong acids, bases, and oxidizers.[9]
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
Experimental Protocol: Waste Characterization for Ignitability (Flash Point)
To determine the appropriate hazard classification for a liquid chemical waste, a flash point test may be necessary. This protocol is a general guideline for determining the ignitability of a substance.
Objective: To determine the lowest temperature at which a liquid produces enough flammable vapor to ignite in the presence of an ignition source.
Apparatus:
-
Pensky-Martens closed-cup tester
-
Calibrated thermometer
-
Heat source
Procedure:
-
Pour the liquid sample into the test cup of the Pensky-Martens apparatus to the prescribed level.
-
Place the lid on the cup and insert the thermometer and ignition source.
-
Begin heating the sample at a slow, constant rate while continuously stirring.
-
At specified temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Record the temperature and classify the waste accordingly (a flash point below 60°C (140°F) is generally considered hazardous).
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Chemical Waste Disposal Workflow
Spill Cleanup and Decontamination
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as described above.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an absorbent material to contain and clean up the spill.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials and place them in the hazardous waste container.
-
Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.
References
- 1. researchgate.net [researchgate.net]
- 2. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | CAS#:73676-38-7 | Chemsrc [chemsrc.com]
- 7. This compound | C25H28O6 | CID 14539948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Diplacone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of research chemicals like Diplacone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and the hazard profile of similar compounds.[8][9][10][11][12]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Required to protect against splashes, dust, and flying particles. All eye and face protection must be ANSI Z87.1 compliant.[9][11] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental chemical contact. For prolonged handling or when contact is likely, double-gloving is recommended.[9] Gloves should be inspected before use and changed immediately if contaminated.[9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended to protect skin and personal clothing from spills and contamination.[11][12] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a chemical fume hood to minimize inhalation of airborne particles.[12] |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[12] |
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound, a common procedure in a research setting.
Materials:
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Fume hood
-
Properly labeled storage vials
Procedure:
-
Preparation: Before starting, ensure you are wearing all the required PPE as outlined in the table above.
-
Work Area Setup: Perform all manipulations of the this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Tare the Balance: Place a clean weighing paper or boat on the analytical balance and tare the weight.
-
Weighing: Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.
-
Transfer: Gently transfer the weighed powder into a properly labeled vial.
-
Solubilization: In the fume hood, add the appropriate volume of the chosen solvent to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex until the powder is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled and sealed container at the recommended temperature.
-
Decontamination: Wipe down the spatula, balance, and work surface in the fume hood with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container as per the disposal plan.[13][14]
Operational and Disposal Plan
A clear plan for the handling and disposal of this compound and its associated waste is essential for maintaining a safe laboratory.
Operational Plan:
-
Access Control: Only trained personnel should be allowed to handle this compound.
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.
-
Spill Response: In case of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[15]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.[13][14]
Visualizing Safe Handling and Disposal Workflows
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 11. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. web.uri.edu [web.uri.edu]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. stage-clinician.com [stage-clinician.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
